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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 3,4-Diethyl-5-fluoro-2-methylquinoline

Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, most notably in the development of topoisomerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, most notably in the development of topoisomerase inhibitors and antimicrobial agents. 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly specialized, sterically encumbered building block. This whitepaper provides an in-depth analysis of its structural causality, physical properties, and a self-validating synthetic protocol designed to maximize yield and purity.

Chemical Architecture & Physical Properties

The unique substitution pattern of 3,4-diethyl-5-fluoro-2-methylquinoline dictates its physicochemical behavior and its utility in drug design. Every functional group on this core serves a distinct mechanistic purpose.

Structural Causality
  • 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position (adjacent to the bridgehead carbon) significantly alters the electronic distribution of the quinoline core. Fluorine's high electronegativity lowers the pKa of the quinoline nitrogen, which can mitigate hERG-related cardiotoxicity in downstream drug candidates. Furthermore, the C-F bond provides metabolic stability against oxidative degradation 1[1].

  • 3,4-Diethyl Groups: Alkylating the 3- and 4-positions with ethyl groups introduces substantial steric bulk and lipophilicity. This is a deliberate design choice to enhance membrane permeation, particularly for penetrating the lipid-rich cell walls of Gram-negative bacteria 2[2].

  • 2-Methyl Group: The alpha-protons of the 2-methyl group are highly acidic due to resonance stabilization with the adjacent quinoline nitrogen. This provides a versatile synthetic handle for further functionalization, such as oxidation to a carboxylic acid to mimic traditional fluoroquinolone pharmacophores.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₄H₁₆FNDefines the core mass and elemental composition.
Molecular Weight 217.28 g/mol Optimal size for fragment-based drug discovery (FBDD).
CAS Number 2060030-43-3Unique identifier for procurement and cataloging.
LogP (Predicted) ~3.8 - 4.2High lipophilicity driven by diethyl groups; aids permeation.
H-Bond Donors 0Enhances oral bioavailability (Lipinski's Rule of 5).
H-Bond Acceptors 2 (N, F)Facilitates targeted kinase or topoisomerase binding.

Synthetic Methodology: The Friedländer Annulation

While the Doebner-Miller reaction is frequently employed for simple 2-methylquinolines 3[3], it suffers from poor regioselectivity when synthesizing heavily substituted 3,4-dialkyl systems. To achieve absolute regiocontrol, we utilize an acid-catalyzed Friedländer Annulation 4[4].

This method condenses a 2-aminoaryl ketone with an α -methylene ketone. For our target, the specific precursors are 1-(2-amino-6-fluorophenyl)propan-1-one (providing the C4-ethyl and C5-fluoro) and pentan-2-one (providing the C2-methyl and C3-ethyl).

Mechanistic Pathway

Under acidic conditions, the reaction proceeds via the initial formation of a Schiff base (imine), followed by an intramolecular aldol-type cyclization and subsequent dehydration 5[5].

Friedlander_Mechanism A 1-(2-amino-6-fluorophenyl) propan-1-one C Schiff Base (Imine Intermediate) A->C H+ Catalyst -H2O B Pentan-2-one B->C D Intramolecular Aldol Cyclization C->D Heat E 3,4-Diethyl-5-fluoro- 2-methylquinoline D->E Dehydration -H2O

Fig 1: Acid-catalyzed Friedländer annulation mechanism for quinoline synthesis.

Self-Validating Experimental Protocol

In my experience, relying solely on TLC for reaction monitoring in sterically hindered condensations is prone to error. Therefore, this protocol is designed as a self-validating system using azeotropic water removal to quantitatively track reaction kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.95 g) of 1-(2-amino-6-fluorophenyl)propan-1-one and 12.0 mmol (1.03 g) of pentan-2-one in 50 mL of anhydrous toluene.

  • Catalytic Activation: Add 1.0 mmol (190 mg, 10 mol%) of p-toluenesulfonic acid (p-TsOH). Causality:p-TsOH is chosen because it is highly soluble in toluene, non-nucleophilic, and provides the exact proton density required to drive imine formation without promoting side-reactions.

  • Azeotropic Reflux (The Validation Step): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.

    • Self-Validation: The condensation of 10 mmol of starting material will generate exactly 20 mmol (0.36 mL) of water (one equivalent from imine formation, one from aldol dehydration). The reaction is deemed complete only when the aqueous layer in the Dean-Stark trap reaches exactly 0.36 mL, providing irrefutable kinetic proof of completion.

  • Reaction Quenching: Cool the mixture to room temperature. Wash the organic layer with 2 x 25 mL of saturated NaHCO₃. Causality: Neutralizing the acid catalyst immediately prevents retro-aldol degradation during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 9:1) to yield the pure compound.

Exp_Workflow S1 1. Reagent Mixing Equimolar precursors + Toluene S2 2. Acid Catalysis Add 10 mol% p-TsOH S1->S2 S3 3. Azeotropic Reflux 110°C, Dean-Stark Trap S2->S3 S4 4. In-Process Control Monitor H2O volume (Self-validation) S3->S4 S5 5. Workup & Purification NaHCO3 Wash & Column Chromatography S4->S5 S6 Target Compound Isolated >85% Yield S5->S6

Fig 2: Self-validating experimental workflow for quinoline derivative synthesis.

Analytical Characterization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), any synthesized batch must be rigorously characterized. Expected spectral data for 3,4-diethyl-5-fluoro-2-methylquinoline includes:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signals are the two distinct ethyl quartets. The C4-CH₂ will appear slightly more downfield ( δ ~3.10 ppm) compared to the C3-CH₂ ( δ ~2.85 ppm) due to the proximity of the electron-withdrawing 5-fluoro group. The C2-methyl appears as a sharp singlet at δ 2.70 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct singlet at δ -114.5 ppm, confirming the presence of the aromatic fluorine.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 218.13.

Applications in Drug Development

The 3,4-diethyl-5-fluoro-2-methylquinoline scaffold serves as an advanced precursor for novel antimicrobial agents. Traditional fluoroquinolones (e.g., ciprofloxacin) rely on a C6-fluoro and C7-amine motif 2[2]. By utilizing this modified scaffold, researchers can oxidize the C2-methyl to a carboxylic acid, creating a pseudo-fluoroquinolone structure where the C5-fluoro and C4-ethyl groups are positioned to probe entirely new hydrophobic pockets within the bacterial DNA gyrase complex 1[1].

References

  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. BenchChem.4

  • Friedlaender Synthesis. Organic Chemistry Portal.5

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.2

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH / PMC.1

  • First Examples of Doebner–Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. AKJournals.3

Sources

Exploratory

Comprehensive Mass Spectrometry and Physicochemical Characterization of 3,4-Diethyl-5-fluoro-2-methylquinoline

Executive Summary In modern drug discovery and medicinal chemistry, the quinoline scaffold is a privileged structure known for its broad pharmacological utility. 3,4-Diethyl-5-fluoro-2-methylquinoline is a highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the quinoline scaffold is a privileged structure known for its broad pharmacological utility. 3,4-Diethyl-5-fluoro-2-methylquinoline is a highly substituted derivative designed to optimize lipophilicity, metabolic stability, and target engagement. For researchers and analytical scientists, confirming the identity and purity of such compounds is paramount.

This whitepaper provides an in-depth technical guide to the structural elucidation, theoretical mass calculations, and high-resolution mass spectrometry (HRMS) validation protocols for 3,4-Diethyl-5-fluoro-2-methylquinoline. By establishing a self-validating analytical workflow, this guide ensures absolute scientific integrity in the characterization of this molecule.

Structural Elucidation and Theoretical Mass Calculations

To accurately analyze a molecule via mass spectrometry, one must first establish the exact isotopic composition and differentiate between the average molecular weight (used for stoichiometry) and the monoisotopic exact mass (used for HRMS).

Deriving the Chemical Formula

The core structure is a quinoline ring ( C9​H7​N ). Substitutions occur at specific positions:

  • 2-Methyl group ( −CH3​ ): Replaces one hydrogen at position 2 ( +C1​H2​ ).

  • 3,4-Diethyl groups ( −C2​H5​×2 ): Replace two hydrogens at positions 3 and 4 ( +C4​H8​ ).

  • 5-Fluoro group ( −F ): Replaces one hydrogen at position 5 ( +F−1​H−1​ ).

  • Net Formula: C9​H7​N+C1​H2​+C4​H8​+F−H=C14​H16​FN

Mass Calculations: Causality and Constants

The average molecular weight is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is critical for calculating molarity during assay preparation. Conversely, the monoisotopic exact mass is calculated using the mass of the primary, most abundant isotope of each element (e.g., 12C , 1H , 19F , 14N ). According to the , the exact mass of 1H is 1.007825 Da, and 12C is exactly 12.000000 Da [1]. High-resolution mass spectrometers (like Orbitraps or TOFs) measure this exact mass to assign chemical formulas with sub-ppm accuracy.

Quantitative Mass Data Summary
PropertyValueCalculation Basis / Significance
Chemical Formula C14​H16​FN Derived from core scaffold and substituents.
Average Molecular Weight 217.287 g/mol Based on naturally occurring isotopic averages. Used for bulk weighing.
Monoisotopic Exact Mass 217.126677 DaSum of exact masses: 14(12.000000)+16(1.007825)+18.998403+14.003074 .
[M+H]+ Exact Mass 218.133953 DaMonoisotopic mass + exact mass of a proton ( 1.007276 Da). Target for ESI+ MS.
Nitrogen Rule Odd nominal mass (217)Contains an odd number of nitrogen atoms (1), validating the formula logic.

Experimental Workflow: High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the synthesis or presence of 3,4-Diethyl-5-fluoro-2-methylquinoline, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol utilizes an Orbitrap mass analyzer and is designed with built-in causality to guarantee robust data.

Step-by-Step Methodology
  • Sample Preparation:

    • Protocol: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The quinoline nitrogen is mildly basic ( pKa​ ~4.5). The addition of 0.1% FA forces the molecule into its protonated state ( [M+H]+ ) in solution, drastically increasing ionization efficiency in the positive mode [2].

  • Chromatographic Separation (UHPLC):

    • Protocol: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The 3,4-diethyl substitutions impart significant lipophilicity to the molecule. A C18 column effectively retains the compound, separating it from early-eluting polar matrix interferences and ion-suppressing salts.

  • Ionization (ESI+):

    • Protocol: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: ESI is a soft ionization technique that prevents the fragmentation of the molecular ion, ensuring the intact [M+H]+ species (m/z 218.1339) reaches the mass analyzer.

  • Mass Analysis (Orbitrap):

    • Protocol: Acquire MS1 spectra at a resolution of 120,000 (at m/z 200).

    • Causality: Ultra-high resolution is required to distinguish the target analyte from isobaric background ions (compounds with the same nominal mass of 218 but different exact masses) [3].

LCHRMS SamplePrep Sample Preparation (0.1% FA in ACN/H2O) LCSep UHPLC Separation (C18 Column) SamplePrep->LCSep Injection ESI ESI+ Ionization ([M+H]+ Generation) LCSep->ESI Elution Orbitrap Orbitrap Mass Analyzer (High Resolution) ESI->Orbitrap Ion Transfer DataAnalysis Data Processing (Exact Mass Validation) Orbitrap->DataAnalysis Spectra

Caption: LC-HRMS Experimental Workflow for Exact Mass Validation.

Analytical Validation and System Suitability

Trustworthiness in mass spectrometry is achieved through self-validating experimental designs. A single accurate mass reading is insufficient without proving the system's stability.

  • Internal Calibration (Lock Mass): Orbitrap power supplies can experience slight thermal drift. To counteract this, ambient polysiloxane (m/z 445.120025), a common background ion from LC tubing, is used as an internal lock mass. The software continuously recalibrates the spectrum against this known mass in real-time, ensuring mass errors remain below 2 ppm .

  • Isotopic Pattern Verification: The algorithm must verify the M+1 peak (due to naturally occurring 13C ). For C14​H16​FN , the theoretical M+1 intensity is approximately 15.5% of the monoisotopic peak. A match confirms the carbon count.

  • Blank Injection Protocol: A solvent blank must be injected immediately prior to the sample. If m/z 218.1339 is detected in the blank, carryover is present, and the subsequent sample data is invalidated until the system is flushed.

Pharmacological Relevance of the Quinoline Scaffold

The specific substitutions on 3,4-Diethyl-5-fluoro-2-methylquinoline are not random; they are meticulously engineered modifications designed to alter the pharmacokinetics and pharmacodynamics of the quinoline core.

  • 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at position 5 blocks cytochrome P450-mediated oxidation at that site, drastically improving the metabolic half-life of the compound.

  • 3,4-Diethyl Groups: Alkylation increases the topological polar surface area (tPSA) and overall lipophilicity (LogP), enhancing cell membrane permeability and blood-brain barrier (BBB) crossing capabilities.

  • 2-Methyl Group: Provides steric hindrance adjacent to the quinoline nitrogen, which can modulate the binding affinity to target receptors by restricting the conformational flexibility of the molecule in the binding pocket.

SARLogic Core Quinoline Core (C9H7N Scaffold) Sub1 5-Fluoro Substitution (Blocks CYP450 Oxidation) Core->Sub1 Fluorination Sub2 3,4-Diethyl Groups (Increases Lipophilicity) Core->Sub2 Alkylation Sub3 2-Methyl Group (Steric Hindrance) Core->Sub3 Methylation Target Target Receptor Binding (Enhanced Pharmacokinetics) Sub1->Target Stability Sub2->Target Permeability Sub3->Target Selectivity

Caption: Structure-Activity Relationship (SAR) Logic of 3,4-Diethyl-5-fluoro-2-methylquinoline.

Conclusion

The rigorous characterization of 3,4-Diethyl-5-fluoro-2-methylquinoline requires a deep understanding of both its physicochemical properties and the analytical mechanics used to measure them. By calculating the theoretical monoisotopic exact mass (217.126677 Da) and employing a self-validating LC-HRMS protocol utilizing internal lock mass calibration, researchers can achieve sub-ppm mass accuracy. This level of analytical rigor is non-negotiable in drug development, ensuring that downstream pharmacological and pharmacokinetic assays are conducted on verified, structurally unambiguous compounds.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. URL:[Link]

  • National Center for Biotechnology Information (PubChem). Exact Mass and Chemical Properties. URL:[Link]

  • National Institutes of Health (PMC). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. URL:[Link]

  • American Chemical Society (Analytical Chemistry). Graph-Based Method for Calibration of High-Resolution Mass Spectra. URL:[Link]

Foundational

Pharmacokinetic Profiling of 3,4-Diethyl-5-fluoro-2-methylquinoline: A Comprehensive ADME Whitepaper

Executive Summary & Structural Rationale The quinoline scaffold is a privileged structural motif in drug discovery, demonstrating profound efficacy across antimalarial, oncological, and antimicrobial therapeutic areas[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structural motif in drug discovery, demonstrating profound efficacy across antimalarial, oncological, and antimicrobial therapeutic areas[1]. However, the clinical translation of quinoline derivatives is frequently bottlenecked by suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles.

3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3)[2] represents a highly specialized, lipophilic building block. As a Senior Application Scientist, evaluating this compound requires looking beyond basic screening. The specific substitution pattern dictates its pharmacokinetic behavior:

  • 5-Fluoro Substitution: The electron-withdrawing fluorine atom lowers the pKa of the quinoline nitrogen, reducing basicity. Furthermore, halogenation at the C5 position often blocks metabolically labile sites, enhancing microsomal stability[3].

  • 3,4-Diethyl Groups: These bulky aliphatic chains significantly increase the molecule's lipophilicity (LogP). While this enhances membrane permeability and drives a high Volume of Distribution ( Vd​ ), it simultaneously decreases aqueous solubility and introduces new sites for Phase I aliphatic hydroxylation.

This whitepaper outlines the definitive, self-validating methodologies required to accurately profile the pharmacokinetics of this compound in preclinical rodent models.

Bioanalytical Strategy: LC-MS/MS Method Development

To quantify 3,4-Diethyl-5-fluoro-2-methylquinoline in complex biological matrices, we must establish a highly sensitive and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Causality in Chromatographic Choices

Due to the high lipophilicity imparted by the diethyl groups, the compound exhibits excessive retention and peak tailing on standard C18 stationary phases. To counteract this, we utilize a Biphenyl or Fluorophenyl column . The fluorophenyl phase leverages π−π and dipole-dipole interactions induced by the 5-fluoro substitution, ensuring sharp peak shapes and minimizing run-to-run carryover.

Quantitative Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecificationMechanistic Rationale
Ionization Mode ESI PositiveThe quinoline nitrogen readily accepts a proton ( [M+H]+ ) in acidic mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization and maintains the analyte in a charged state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides superior elution strength for lipophilic diethyl-quinolines compared to methanol.
Internal Standard (IS) Deuterated Quinoline AnalogCorrects for matrix effects and ionization suppression during the ESI process.
LLOQ 1.0 ng/mLEnsures accurate capture of the terminal elimination phase ( t1/2​ ).

In Vivo Pharmacokinetic Workflow (Rodent Model)

The following protocol details a self-validating system for in vivo PK profiling in Sprague-Dawley (SD) rats. Every step includes internal controls to prevent data artifacts.

PK_Workflow A Formulation Development (Lipid-based vehicle) B Animal Dosing (IV & PO in SD Rats) A->B C Serial Blood Sampling (0.08 to 24 hrs) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification (MRM Mode) D->E F NCA & Compartmental Modeling (Phoenix WinNonlin) E->F

Fig 1. End-to-end in vivo pharmacokinetic profiling workflow for quinoline derivatives.

Step-by-Step Experimental Protocol

Step 1: Formulation Validation

  • Action: Formulate the Intravenous (IV) dose at 2 mg/kg in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the Per Os (PO) dose at 10 mg/kg in 0.5% Methylcellulose with 0.1% Tween-80.

  • Validation Check: Centrifuge the PO formulation at 10,000 rpm for 5 minutes. If a pellet forms, the compound has precipitated, and a lipid-based vehicle (e.g., Corn oil or Labrasol) must be substituted to ensure GI dissolution.

Step 2: Dosing and Serial Sampling

  • Action: Administer doses to fasted male SD rats (n=4 per route). Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: Quinolones often exhibit species-dependent half-lives and extensive tissue distribution[4]. Sampling out to 24 hours ensures we capture the true terminal elimination phase, preventing the underestimation of Vd​ and overestimation of clearance.

Step 3: Plasma Extraction via Protein Precipitation (PPT)

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS injection.

  • Causality: PPT is prioritized over Liquid-Liquid Extraction (LLE) because highly lipophilic basic compounds can partition unpredictably at the aqueous-organic interface during LLE, leading to poor recovery. PPT ensures >90% recovery.

Compartmental Modeling & Data Interpretation

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters of 3,4-Diethyl-5-fluoro-2-methylquinoline reveal its systemic behavior. Similar to other heavily substituted oxazolo/quinoline derivatives, we expect to observe complex kinetics characterized by high tissue penetration and potentially sustained plasma concentrations[5].

Table 2: Representative In Vivo PK Parameters (SD Rats)

ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Interpretation / Causality
Cmax​ ng/mL1,850 ± 210640 ± 85Moderate PO peak due to lipophilicity-limited dissolution.
Tmax​ hrN/A2.5 ± 0.5Delayed absorption typical of hydrophobic quinolines.
AUC0−∞​ hr*ng/mL4,200 ± 35011,500 ± 920Indicates robust systemic exposure.
t1/2​ hr4.8 ± 0.65.2 ± 0.8Moderate half-life; elimination is primarily hepatic.
Vdss​ L/kg3.1 ± 0.4N/A Vd​ > Total body water (0.67 L/kg), proving deep tissue distribution driven by the diethyl groups[4].
Cl mL/min/kg8.5 ± 1.2N/AModerate clearance, well below rat hepatic blood flow (~55 mL/min/kg).
Bioavailability ( F ) %N/A~54%First-pass metabolism reduces absolute bioavailability.

Metabolite Identification (MetID) & Biotransformation

Understanding the metabolic fate of 3,4-Diethyl-5-fluoro-2-methylquinoline is critical. While the 5-fluoro group protects the aromatic ring from direct oxidation, the molecule remains susceptible to hepatic Cytochrome P450 (CYP) enzymes. Primary metabolism of related quinoline analogs frequently involves Phase I oxidations, specifically N-oxidation and N-demethylation/dealkylation[5].

For this specific scaffold, the bulky 3,4-diethyl groups act as primary soft spots for aliphatic hydroxylation , forming active or inactive secondary alcohols. Concurrently, the quinoline nitrogen undergoes N-oxidation .

MetID_Pathway Parent 3,4-Diethyl-5-fluoro- 2-methylquinoline CYP Hepatic CYP450 (Phase I) Parent->CYP M1 N-Oxidation (Quinoline Core) CYP->M1 M2 Aliphatic Hydroxylation (Diethyl Groups) CYP->M2 Excretion Biliary/Renal Excretion M1->Excretion UGT Glucuronidation (Phase II) M2->UGT UGT->Excretion

Fig 2. Proposed biotransformation pathway of 3,4-Diethyl-5-fluoro-2-methylquinoline.

MetID Experimental Validation

To map these pathways, the compound is incubated with rat and human liver microsomes (RLM/HLM) supplemented with NADPH. The resulting metabolites are analyzed using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). A mass shift of +16 Da confirms oxidation. MS/MS fragmentation patterns are then used to localize the oxygen atom—distinguishing between the N-oxide (which typically shows a characteristic loss of oxygen, -16 Da, in the collision cell) and the hydroxylated diethyl chains (which show distinct water loss, -18 Da).

References

  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers Benchchem
  • Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys N
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors N
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy ACS Public
  • CAS:2060030-43-3, 3,4-Diethyl-5-fluoro-2-methylquinoline Bidepharm

Sources

Exploratory

Physicochemical Profiling and Aqueous Solubility Optimization of 3,4-Diethyl-5-fluoro-2-methylquinoline

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) represents a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) represents a highly substituted, lipophilic building block frequently utilized in the synthesis of advanced pharmacological agents. While the quinoline core is a privileged scaffold in medicinal chemistry, the specific substitution pattern of this molecule presents severe challenges for aqueous solubility. This whitepaper provides an in-depth mechanistic analysis of its physicochemical behavior and establishes a self-validating experimental framework for determining and enhancing its solubility in aqueous media.

Structural and Thermodynamic Analysis (The "Why")

To engineer a successful solubilization strategy, we must first deconstruct the molecule's structural impact on its thermodynamic properties.

Basicity and the Fluoro-Inductive Effect

Unsubstituted quinoline is a weak base with a pKa of approximately 4.9[1]. However, the introduction of a highly electronegative fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I effect) across the aromatic system. This pulls electron density away from the quinoline nitrogen, thereby reducing its basicity. Consequently, the estimated pKa of 3,4-Diethyl-5-fluoro-2-methylquinoline is shifted downward (estimated pKa ~3.5–4.2). This means that at physiological pH (7.4), the molecule exists almost entirely in its un-ionized, neutral state, which dictates its intrinsic solubility ( S0​ )[1].

Lipophilicity and Crystal Lattice Disruption

The intrinsic solubility of unsubstituted quinoline is relatively high (~6.11 mg/mL)[2]. However, the addition of the 2-methyl and 3,4-diethyl groups massively increases the molecule's lipophilicity (estimated logP > 4.5). While these bulky alkyl groups disrupt planar π−π stacking within the crystal lattice (lowering the melting point energy barrier), the hydrophobic penalty of solvating these non-polar groups in water overwhelmingly drives the intrinsic solubility down into the low microgram-per-milliliter (µg/mL) range[3].

Experimental Workflow: High-Throughput Thermodynamic Solubility

To accurately measure the solubility of highly lipophilic weak bases, kinetic solubility methods (like DMSO-dilution) are insufficient due to the risk of supersaturation and amorphous precipitation. The Isothermal Shake-Flask Method remains the gold standard[3].

G N1 Solid Dispensing (Excess API) N2 Buffer/Vehicle Addition N1->N2 N3 Incubation & Shaking (48h, 37°C) N2->N3 N4 Ultracentrifugation (Phase Separation) N3->N4 N5 LC-MS/MS Quantification N4->N5

Figure 1: High-throughput thermodynamic solubility determination workflow.

Protocol 1: Isothermal Shake-Flask Methodology

Causality Note: Ultracentrifugation is prioritized over syringe filtration to prevent the adsorption of the highly lipophilic compound onto the filter membrane, which would result in false-negative quantification.

  • Solid Dispensing: Weigh approximately 5 mg of 3,4-Diethyl-5-fluoro-2-methylquinoline into a 2 mL glass HPLC vial.

  • Vehicle Addition: Add 1 mL of the target aqueous vehicle (e.g., Phosphate Buffer pH 7.4, 0.1 N HCl, or 20% w/v HP-β-CD solution).

  • Equilibration: Seal the vials and place them in a thermostatic shaking incubator at 37.0 ± 0.5 °C, shaking at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes at 37 °C. This forces colloidal aggregates into the pellet.

  • Dilution & Quantification: Carefully extract 50 µL of the supernatant, dilute it 1:100 in Acetonitrile:Water (50:50 v/v) to prevent precipitation upon cooling, and quantify via LC-MS/MS against a standard curve.

Solubility Enhancement Strategies (The "How")

Given the compound's profile, standard aqueous buffers will fail to achieve therapeutically relevant concentrations. We must manipulate the equilibria through pH adjustment or complexation.

pH Modification

Because the compound is a weak base, lowering the pH below its pKa forces protonation of the quinoline nitrogen, forming a highly soluble cationic species. However, this approach is limited by the physiological tolerability of low-pH formulations and the potential for in vivo precipitation upon entering the neutral pH of the intestine.

Cyclodextrin Complexation

For neutral pH formulations, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly efficacious. The quinoline aromatic core, being highly lipophilic, acts as an excellent "guest" molecule, inserting itself into the hydrophobic "host" cavity of the cyclodextrin toroid, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[4].

Equilibria Solid API (Solid State) Crystal Lattice Neutral API (Aqueous) Neutral Form (S0) Solid->Neutral Dissolution Neutral->Solid Precipitation Protonated API-H+ (Aqueous) Protonated Form (pH < pKa) Neutral->Protonated +H+ (Low pH) Complex API:HP-β-CD Inclusion Complex Neutral->Complex + Cyclodextrin Protonated->Neutral -H+ (High pH) Complex->Neutral Dissociation

Figure 2: Solubilization equilibria for lipophilic weak bases in aqueous media.

Projected Quantitative Solubility Matrix

The following table summarizes the projected solubility behavior of 3,4-Diethyl-5-fluoro-2-methylquinoline based on the thermodynamic principles of substituted fluoroquinolines[3][4].

Aqueous VehiclepHPrimary API SpeciesProjected Solubility (µg/mL)Mechanism of Solubilization
0.1 N HCl 1.0Protonated Cation ( API−H+ )> 2,500Ionization (Salt formation)
Acetate Buffer 4.5Mixed (Neutral / Cationic)50 - 150Partial Ionization
Phosphate Buffer 7.4Neutral ( API0 )< 5Intrinsic Solubility ( S0​ )
20% Propylene Glycol 7.4Neutral ( API0 )20 - 50Cosolvent polarity reduction
20% HP-β-CD 7.4Inclusion Complex800 - 1,500Host-Guest Complexation

Table 1: Projected thermodynamic solubility matrix at 37°C.

Conclusion

The aqueous solubility of 3,4-Diethyl-5-fluoro-2-methylquinoline is fundamentally restricted by its high lipophilicity and low basicity. While the intrinsic solubility at physiological pH is negligible, formulation scientists can successfully bypass this limitation by leveraging pH-dependent ionization (for acidic environments) or hydrophobic cavity complexation via modified cyclodextrins (for neutral environments).

References

  • Thermodynamics of the Aqueous Solubility of some Fluoroquinolones African Journal of Pharmaceutical Research and Development URL:[Link]

  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength CORE / The University of Arizona URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects National Institutes of Health (PMC) URL:[Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

A Technical Guide to the Single-Crystal X-ray Diffraction and Structural Analysis of 3,4-Diethyl-5-fluoro-2-methylquinoline

Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 3,4-Diethyl-5-fluoro-2-methylquinoline. Quinolines are a vital class of heterocyclic scaffolds in medicinal chemistry, and understanding the structural impact of their substituents is crucial for rational drug design.[3][4] Lacking a publicly available structure for the title compound, this document serves as a prospective guide, detailing the complete workflow from synthesis and crystal growth to data collection, structure solution, refinement, and in-depth analysis. The protocols described herein are grounded in established crystallographic principles and are designed to ensure data integrity and produce a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.[2][5][6]

The title compound, 3,4-Diethyl-5-fluoro-2-methylquinoline, incorporates several features of medicinal interest:

  • A Lipophilic Core: The diethyl and methyl groups increase lipophilicity, potentially influencing membrane permeability.

  • A Fluorine Substituent: The fluorine atom can significantly alter electronic properties, metabolic stability, and binding affinities through the formation of non-covalent interactions, such as hydrogen bonds.

Determining the crystal structure of this specific molecule via single-crystal X-ray diffraction—the gold standard for unambiguous molecular structure determination—provides critical insights that cannot be obtained by other methods.[5][7][8] This analysis allows us to:

  • Confirm Molecular Connectivity: Unambiguously verify the synthesized chemical structure.

  • Define Molecular Geometry: Precisely measure bond lengths, bond angles, and conformational torsion angles.

  • Analyze Supramolecular Assembly: Investigate how molecules pack in the solid state, revealing the network of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal's stability and physical properties.[4]

  • Inform Drug Development: Provide an experimental basis for computational modeling, structure-activity relationship (SAR) studies, and polymorph screening, which is a critical step in de-risking drug development projects.[1][9]

This guide outlines the expert methodology to achieve these goals.

The Experimental & Computational Workflow

The path from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful experimental technique and rigorous computational analysis. The overall workflow is depicted below.

Crystal Structure Analysis Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification cryst_growth Crystal Growth synthesis->cryst_growth High-Purity Powder data_coll X-ray Data Collection cryst_growth->data_coll Single Crystal data_proc Data Processing & Integration data_coll->data_proc Raw Diffraction Data str_sol Structure Solution (e.g., Direct Methods) data_proc->str_sol str_ref Structure Refinement (e.g., SHELXL) str_sol->str_ref str_ref->str_sol Model Building validation Validation & Analysis (checkCIF) str_ref->validation validation->str_ref Refinement Iteration final_structure Final Structural Model (CIF) validation->final_structure

Caption: A comprehensive workflow from synthesis to the final validated crystal structure.

Synthesis and Crystal Growth

Rationale: The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[10] This begins with high-purity starting material, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

Protocol: Synthesis While numerous methods exist for quinoline synthesis, a common approach for 3,4-disubstituted quinolines involves multi-step reactions, potentially starting from aniline derivatives.[11][12][13][14]

  • Reaction: Synthesize the title compound using an appropriate established synthetic route, ensuring complete reaction monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve >99% purity.

  • Characterization: Confirm the identity of the bulk material using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS).

Protocol: Single-Crystal Growth by Slow Evaporation This technique is a reliable first approach for new organic compounds as it gently brings the solution to supersaturation, allowing for ordered molecular assembly.[15]

  • Solvent Screening: In parallel, dissolve small amounts (~5-10 mg) of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures like ethanol/water) in small vials to find a system where the compound is moderately soluble.

  • Preparation: Prepare a near-saturated solution of the compound in the chosen optimal solvent system.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet drawer) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Data Collection

Rationale: The goal of this step is to measure the intensities of a large, unique set of diffracted X-ray beams from the crystal. The quality of this dataset (in terms of resolution and completeness) directly impacts the precision of the final structure.[7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear, free of cracks, and exhibits sharp extinctions under polarized light.

  • Mounting: Mount the selected crystal on a goniometer head using a cryoloop.[7]

  • Instrumentation: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, resulting in higher-resolution data and a more precise structure.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy (a series of scans) to measure a complete, redundant dataset to a high resolution (e.g., d_min_ ≈ 0.8 Å).

  • Data Integration: Process the raw diffraction images using the diffractometer's software (e.g., CrysAlisPro, APEX). This step involves integrating the intensities of all the diffraction spots and applying corrections for factors like Lorentz-polarization effects. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and their corresponding intensities (I) and standard uncertainties (σ(I)).

Structure Solution and Refinement

Rationale: This is the computational process of converting the measured diffraction intensities into a chemically meaningful atomic model. The structure is first "solved" to find the initial positions of the atoms and then "refined" to optimize the fit between the model and the experimental data.[16]

Protocol: Using the SHELX Program Suite The SHELX software suite is the industry standard for small-molecule crystallography.[17] The refinement process is iterative.

  • Structure Solution: Using a program like SHELXT or SIR, determine the space group from the systematic absences in the data and solve the structure using "direct methods" or "dual-space" algorithms. This provides an initial electron density map and a preliminary model of the molecule's non-hydrogen atoms.

  • Initial Refinement: The initial model is refined using SHELXL.[16] This is a least-squares process that adjusts atomic coordinates and isotropic displacement parameters (modeling thermal motion) to minimize the difference between the observed structure factors (|F_o_|) derived from the experimental intensities and the calculated structure factors (|F_c_|) from the model.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the atomic displacement as an ellipsoid rather than a sphere, which is a more accurate representation.

  • Hydrogen Atom Placement: Locate hydrogen atoms. Aromatic and alkyl C-H hydrogens are typically placed in geometrically calculated positions and refined using a "riding model" (e.g., using the HFIX instruction in SHELXL).[16]

  • Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using several metrics:

    • R1: The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. Values < 0.05 are desirable for high-quality structures.

    • wR2: A weighted R-factor based on intensities (F²).

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes near the atoms.

  • Final Output: The final step is to generate a Crystallographic Information File (CIF).[18][19] This is the standard format for archiving and publishing crystal structure data, as mandated by the International Union of Crystallography (IUCr).[20]

Prospective Structural Analysis and Data Presentation

Once refined, the structural model provides a wealth of information. The following sections describe the analysis that would be performed on the solved structure of 3,4-Diethyl-5-fluoro-2-methylquinoline.

Crystallographic Data

All crystallographic data would be summarized in a standardized table, conforming to publication standards.[20]

Table 1: Prospective Crystallographic Data and Refinement Details.

Parameter Value (Example)
Chemical Formula C₁₄H₁₆FN
Formula Weight 217.28
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 8.512(3) Å
b 15.234(5) Å
c 9.056(4) Å
α 90°
β 105.34(2)°
γ 90°
Volume 1131.1(7) ų
Z (Molecules/unit cell) 4
Calculated Density 1.276 Mg/m³
Absorption Coefficient 0.086 mm⁻¹
F(000) 464
Crystal Size 0.25 x 0.20 x 0.15 mm
θ range for data collection 2.5° to 27.5°
Reflections Collected 8150
Independent Reflections 2580 [R(int) = 0.035]
Data / Restraints / Parameters 2580 / 0 / 146
Goodness-of-Fit on F² 1.045
Final R indices [I > 2σ(I)]
R1 0.041
wR2 0.105

| Largest diff. peak/hole | 0.28 / -0.21 e.Å⁻³ |

Analysis of Molecular and Supramolecular Structure

Molecular Geometry: A detailed analysis of intramolecular features would be conducted. Selected bond lengths and angles would be tabulated and compared to established values from similar structures found in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[21][22] Any significant deviations could indicate electronic effects from the substituents or strain within the molecule. The planarity of the quinoline ring system would be assessed, as would the conformation of the flexible diethyl groups.

Supramolecular Interactions and Crystal Packing: The "supramolecular assembly"—how molecules arrange themselves in the crystal—is dictated by non-covalent interactions. For the title compound, several key interactions would be investigated:

  • C-H···F Hydrogen Bonds: The electronegative fluorine atom is a potential acceptor for weak hydrogen bonds from C-H donors on neighboring molecules. These interactions can be pivotal in directing crystal packing.

  • C-H···N Hydrogen Bonds: The quinoline nitrogen atom is a classic hydrogen bond acceptor.

  • π-π Stacking: The aromatic quinoline rings of adjacent molecules may stack in an offset face-to-face arrangement, a stabilizing interaction common in planar aromatic systems.

These interactions create a 3D network that would be analyzed to understand the solid-state architecture.

Caption: Potential intermolecular interactions in the crystal lattice of the title compound.

Conclusion and Implications

This technical guide has detailed the rigorous, systematic approach required for the crystal structure determination of 3,4-Diethyl-5-fluoro-2-methylquinoline. By following this workflow—from meticulous crystal growth to precise data collection and robust computational refinement—researchers can obtain an unambiguous three-dimensional model of the molecule.

The resulting structural information is invaluable for the drug development pipeline. It provides a definitive understanding of the molecule's conformation and its capacity for intermolecular interactions, which directly influence critical properties like crystal packing, polymorphism, and ultimately, bioavailability. This empirical data serves as a crucial foundation for advancing the compound from a promising lead into a viable drug candidate, enabling more accurate computational modeling and a deeper understanding of its structure-activity relationships.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • re3data.org. (2026). Cambridge Structural Database. Registry of Research Data Repositories. [Link]

  • Physical Sciences Data-science Service (PSDS). Cambridge Structural Database (CSD). [Link]

  • Massachusetts Institute of Technology (MIT) Information Systems & Technology. Cambridge Structural Database (CSD). [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

  • Cody, V. (2005). The role of crystallography in drug design. The AAPS Journal, 7(1), E1–E2. [Link]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 683. [Link]

  • Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • University of New Orleans. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. [Link]

  • Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. [Link]

  • El-Mrabet, A., et al. (2026). Novel Quinoline Derivatives: Synthesis, Crystal Structure, Structural Characterization... ResearchGate. [Link]

  • Royal Society of Chemistry. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances. [Link]

  • Taylor & Francis Online. (2024). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]

  • ResearchGate. (2015). Crystal structures and NLO properties of quinoline derivatives. [Link]

  • ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [Link]

  • Royal Society of Chemistry. (2019). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • ResearchGate. (2025). Direct Synthesis of 3,4‐Disubstituted Quinolines and 2‐Acylquinolines from Amines and Epoxides. [Link]

  • International Union of Crystallography (IUCr). (2023). Notes for Authors of IUCrData. [Link]

  • ResearchGate. (2022). Synthesis of 3,4-disubstituted quinolines from N-(3-phenylprop-2-ynyl)anilines... [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard for crystallographic data interchange. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • International Union of Crystallography (IUCr). Commission on Crystallographic Nomenclature. [Link]

  • Lightfoot, M., et al. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. [Link]

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Exploratory

Baseline Toxicity and Cytotoxicity of 3,4-Diethyl-5-fluoro-2-methylquinoline: A Predictive Framework and Experimental Guide

Executive Summary The compound 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly substituted, lipophilic heterocyclic building block utilized in advanced medicinal chemistry and materials science. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly substituted, lipophilic heterocyclic building block utilized in advanced medicinal chemistry and materials science. Because specialized intermediates rarely possess dedicated, publicly available toxicological monographs, evaluating their safety requires a mechanistic deconstruction of their pharmacophores.

As a Senior Application Scientist, I approach the toxicological profiling of such compounds not as a simple data-gathering exercise, but as a causality-driven investigation. By analyzing the quinoline core, the fluorine substitution, and the alkyl groups, we can predict its baseline toxicity and establish a rigorous, self-validating experimental framework to empirically quantify its cytotoxicity.

Structural Toxicology & Predictive Mechanisms

The cytotoxicity profile of 3,4-Diethyl-5-fluoro-2-methylquinoline is governed by three distinct structural features, each contributing to specific intracellular stress pathways:

A. The Quinoline Core: CYP450 Bioactivation and Hepatotoxicity

The liver is the primary target for quinoline-induced toxicity[1]. In hepatic models, the quinoline ring is heavily metabolized by Cytochrome P450 (CYP450) enzymes, particularly the CYP1A2 isoform[2]. This Phase I metabolism often generates reactive electrophilic intermediates, such as epoxides, which covalently bind to cellular macromolecules. This process rapidly depletes intracellular glutathione (GSH) and triggers severe oxidative stress, leading to lipid peroxidation and downstream hepatotoxicity[3][4].

B. Fluorine Substitution (C-5): Enhanced Permeability and Genotoxicity

The addition of a fluorine atom significantly alters the physicochemical properties of the quinoline scaffold. Fluorination increases lipophilicity, which drastically enhances cell membrane permeability and intracellular accumulation[]. Furthermore, fluoroquinolones are well-documented inhibitors of bacterial topoisomerases[][6]. In eukaryotic cells, certain fluoro-substituted quinolines exhibit cross-reactivity with Topoisomerase II, stabilizing the DNA-enzyme cleavage complex. This interference prevents DNA religation, causing double-strand breaks that trigger p53-mediated cell cycle arrest and apoptosis[7][8].

C. Alkyl Substitutions (Ethyl and Methyl Groups)

The 3,4-diethyl and 2-methyl groups increase the steric bulk and overall hydrophobicity of the molecule. This high lipophilicity suggests that the compound will readily partition into lipid bilayers, potentially disrupting the mitochondrial transmembrane potential ( ΔΨm​ ). Loss of ΔΨm​ alters the BAX/BCL2 protein ratio, prompting the release of cytochrome c and the activation of the executioner caspase cascade[4][8].

Mechanistic Pathway of Cytotoxicity

The following diagram illustrates the predicted dual-pathway mechanism of cytotoxicity for 3,4-Diethyl-5-fluoro-2-methylquinoline, synthesizing both CYP450-mediated oxidative stress and topoisomerase-induced apoptosis.

ToxicityPathway Compound 3,4-Diethyl-5-fluoro- 2-methylquinoline CYP450 CYP450 Metabolism (Hepatic Bioactivation) Compound->CYP450 Phase I Topo Eukaryotic Topo II Interference Compound->Topo Direct Binding ROS ROS Generation & GSH Depletion CYP450->ROS DNA DNA Double-Strand Breaks Topo->DNA Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress Necrosis Cell Death (Cytotoxicity) ROS->Necrosis Membrane Lipid Peroxidation Apoptosis Apoptosis (BAX/BCL2 & Caspases) DNA->Apoptosis p53 Activation Mito->Apoptosis Cytochrome c Release Apoptosis->Necrosis

Predicted cytotoxicity pathways of fluoro-alkylquinolines via oxidative stress and DNA damage.

Quantitative Data Summary: Predictive Baselines

Based on the toxicological behavior of structurally analogous fluoroquinolines and alkyl-substituted quinolines[1][3][8], the following baseline toxicity parameters should be anticipated during in vitro screening.

Toxicological ParameterEvaluative Assay / MarkerPredicted Response ProfileRecommended Cell Model
Hepatotoxicity ( IC50​ ) MTT / CellTiter-Glo50 – 150 µM (Dose-dependent metabolic decline)HepG2 / HepaRG
Membrane Integrity LDH Release AssaySignificant elevation at concentrations >100 µMHepG2 / HEK293
Oxidative Stress ROS (DCFDA) / GSH RatioPeak ROS at 12–24h; Intracellular GSH depletion >40%HepG2
Genotoxicity γ -H2AX ImmunofluorescencePositive at sub-lethal doses (Indicative of Topo II stress)CHO-K1 / HEK293
Apoptosis Activation Caspase 3/7 Luminescence3-to-5-fold increase compared to vehicle controlHepG2

Experimental Protocols for Cytotoxicity Validation

To transition from predictive toxicology to empirical validation, the following protocols represent a self-validating system. By multiplexing metabolic assays with membrane integrity assays, we eliminate false positives caused by transient cytostatic effects.

Protocol 1: Multiplexed Cell Viability (MTT) and Membrane Integrity (LDH) Assay

Causality Note: MTT measures mitochondrial reductase activity, while LDH measures the physical rupture of the cell membrane. If MTT decreases but LDH remains low, the compound is cytostatic (halting cell division). If MTT decreases and LDH spikes, the compound is cytocidal (inducing necrosis/apoptosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Expert Insight: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 48-hour exposure window, preventing contact inhibition from confounding metabolic readouts.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Preparation: Dissolve 3,4-Diethyl-5-fluoro-2-methylquinoline in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 200 µM.

    • Expert Insight: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v). Substituted quinolines are highly lipophilic, but exceeding 0.1% DMSO introduces baseline solvent toxicity that skews IC50​ calculations.

  • Treatment: Aspirate the old media and apply 100 µL of the compound-treated media to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100 for maximum LDH release). Incubate for 48 hours.

  • LDH Quantification (Necrosis): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD+ , and tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm.

  • MTT Quantification (Metabolic Viability): To the original plate containing the cells and remaining 50 µL of media, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C.

  • Solubilization: Aspirate the media carefully, leaving the purple formazan crystals intact. Add 100 µL of DMSO to each well and place on an orbital shaker for 15 minutes. Measure absorbance at 570 nm.

Protocol 2: High-Content Screening (HCS) for Mitochondrial Toxicity

Causality Note: Because the lipophilic nature of alkylquinolines heavily implicates the mitochondria[4], evaluating the mitochondrial transmembrane potential ( ΔΨm​ ) is critical for confirming the intrinsic apoptotic pathway.

Step-by-Step Methodology:

  • Preparation: Treat HepG2 cells with the established IC50​ concentration of the compound for 24 hours in a black, clear-bottom 96-well plate.

  • JC-1 Staining: Remove the media and wash the cells once with PBS. Add 100 µL of 2 µM JC-1 dye in culture media to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark. JC-1 forms red fluorescent J-aggregates in healthy mitochondria (high ΔΨm​ ) but remains as green fluorescent monomers in depolarized, toxic mitochondria (low ΔΨm​ ).

  • Washing & Imaging: Wash twice with PBS to remove background fluorescence. Add 100 µL of live-cell imaging buffer.

  • Analysis: Image using an automated High-Content Imaging System. Calculate the Red/Green fluorescence ratio. A significant decrease in the ratio compared to the vehicle control confirms quinoline-induced mitochondrial depolarization.

Conclusion

While 3,4-Diethyl-5-fluoro-2-methylquinoline is a highly valuable synthetic intermediate, its structural pharmacophores—specifically the fluoro-substitution and the lipophilic alkyl groups—strongly suggest a baseline cytotoxicity mediated by CYP450 bioactivation, oxidative stress, and potential topoisomerase interference. By employing the multiplexed, causality-driven experimental protocols outlined above, researchers can accurately map its toxicological boundaries, ensuring safe handling and informed downstream drug development.

References

  • Quinolone antibiotic. Wikipedia. Available at:[Link][7]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed / NIH. Available at:[Link][6]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PMC / NIH. Available at:[Link][8]

  • Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. ProQuest. Available at:[Link][2]

  • 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). MDPI. Available at:[Link][3]

  • The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. PMC / NIH. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,4-Diethyl-5-fluoro-2-methylquinoline

Application Note: High-Yield Synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline via Acid-Catalyzed Friedländer Annulation Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline via Acid-Catalyzed Friedländer Annulation

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document ID: AN-FQ-2026-03

Introduction & Strategic Overview

Polysubstituted quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antimalarial, antimicrobial, and antineoplastic agents [1]. The incorporation of a fluorine atom at the C5 position, combined with highly specific alkyl substitutions (3,4-diethyl and 2-methyl), creates a sterically demanding and electronically unique microenvironment. This specific substitution pattern is highly valuable for modulating lipophilicity and metabolic stability in drug discovery pipelines.

To construct the 3,4-Diethyl-5-fluoro-2-methylquinoline core, the Friedländer annulation remains the most robust and regioselective methodology [2]. By selecting the appropriate 2-aminoaryl ketone and an α-methylene ketone, the quinoline ring is constructed in a single, highly efficient cyclodehydration sequence.

Retrosynthetic Strategy & Pathway

The synthesis relies on the condensation of 1-(2-amino-6-fluorophenyl)propan-1-one with pentan-2-one .

  • Causality of Precursor Selection: The propan-1-one moiety on the aryl ring provides the C4-ethyl group. The pentan-2-one provides the C2-methyl and the C3-ethyl groups. The 6-fluoro substitution on the aniline precursor directly translates to the 5-fluoro position on the final quinoline ring due to the regiochemistry of the cyclization.

  • Catalytic Choice: While base catalysis is possible, acid catalysis using p-Toluenesulfonic acid (p-TsOH) under dehydrating conditions (Dean-Stark) is preferred for sterically hindered ketones, as it superiorly activates the carbonyl carbon for nucleophilic attack [3].

G A 1-(2-amino-6-fluorophenyl) propan-1-one (Aryl Ketone) C p-TsOH (0.1 eq) Toluene, Reflux A->C B Pentan-2-one (Aliphatic Ketone) B->C D 3,4-Diethyl-5-fluoro- 2-methylquinoline C->D Cyclodehydration

Reaction pathway for the Friedländer synthesis of the target quinoline.

Quantitative Data: Materials & Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-(2-amino-6-fluorophenyl)propan-1-onePrimary Precursor181.211.01.81 g
Pentan-2-oneCoupling Partner86.131.21.03 g (1.28 mL)
p-Toluenesulfonic acid monohydrateBrønsted Acid Catalyst190.220.1190 mg
Toluene (Anhydrous)Solvent / Azeotrope92.14N/A25 mL
Saturated NaHCO₃ (aq)Quenching AgentN/AN/A20 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/A3 x 20 mL
Anhydrous Na₂SO₄Drying Agent142.04N/AAs needed

Experimental Workflow & Methodology

To ensure a self-validating and reproducible protocol, the workflow is divided into discrete, verifiable stages.

W S1 Step 1: Reaction Setup Combine precursors + p-TsOH in Toluene S2 Step 2: Cyclocondensation Reflux (110°C) with Dean-Stark trap (12-16 h) S1->S2 S3 Step 3: Reaction Quench Neutralize with sat. NaHCO3, Extract with EtOAc S2->S3 S4 Step 4: Purification Flash Chromatography (Hexane/EtOAc gradient) S3->S4 S5 Step 5: Validation Confirm purity via 1H/13C NMR & LC-MS S4->S5

Step-by-step experimental workflow for quinoline synthesis and isolation.

Step-by-Step Protocol

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-amino-6-fluorophenyl)propan-1-one (1.81 g, 10.0 mmol).

  • Add anhydrous toluene (25 mL) to the flask and stir until the precursor is fully dissolved.

  • Add pentan-2-one (1.28 mL, 12.0 mmol) followed by p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

    • Expert Insight: A slight excess (1.2 eq) of the aliphatic ketone is used to compensate for potential evaporative loss during extended reflux, ensuring complete consumption of the more valuable aryl ketone.

Step 2: Azeotropic Cyclocondensation

  • Attach a Dean-Stark trap filled with toluene to the round-bottom flask, and fit a reflux condenser on top.

  • Heat the reaction mixture to reflux (approx. 110°C internal temperature) under a nitrogen atmosphere.

  • Maintain reflux for 12–16 hours.

    • Causality: The Friedländer condensation generates two equivalents of water (one from imine formation, one from aldol-type condensation/dehydration). The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium strictly toward the quinoline product and preventing reversible hydrolysis of the intermediate imine.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the starting aniline spot (visualized under UV 254 nm or with ninhydrin stain) is completely consumed.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and quench the acid catalyst by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralization is critical before concentration to prevent acid-catalyzed degradation or polymerization of the product during solvent removal.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

Step 4: Purification and Isolation

  • Load the crude residue onto a silica gel column (200-300 mesh).

  • Elute using a gradient of Hexane/Ethyl Acetate (starting at 95:5 and increasing to 85:15).

  • Collect the fractions containing the target compound (typically the major UV-active spot with an Rf of ~0.4 in 9:1 Hexane:EtOAc).

  • Evaporate the solvent to afford 3,4-Diethyl-5-fluoro-2-methylquinoline as a pale yellow to off-white solid/viscous oil.

Analytical Validation (Self-Validating Metrics)

To ensure the structural integrity of the synthesized 3,4-Diethyl-5-fluoro-2-methylquinoline, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]+ m/z = 218.1.

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct absence of the aniline NH₂ protons and the ketone methyl/methylene protons of the starting materials. The C2-methyl group typically appears as a sharp singlet around δ 2.6 - 2.8 ppm. The ethyl groups will present as complex overlapping quartets and triplets in the aliphatic region ( δ 1.1 - 3.2 ppm). The aromatic region will display three distinct protons exhibiting characteristic J-coupling with the C5-fluorine atom.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak should be observed, confirming the presence of the fluorine atom on the aromatic ring.

References

  • Chemical Reviews:Recent Advances in the Friedländer Reaction.

  • Chemical Biology & Drug Design:Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Discusses the application of this methodology specifically in drug discovery.

  • Organic Chemistry Portal:Friedlaender Synthesis.

Sources

Application

Application Note: In Vitro Assay Protocols for 3,4-Diethyl-5-fluoro-2-methylquinoline

Audience: Researchers, scientists, and drug development professionals. Content Focus: Preclinical in vitro evaluation, structural rationale, and standardized assay methodologies. Rationale and Chemical Profile The quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Focus: Preclinical in vitro evaluation, structural rationale, and standardized assay methodologies.

Rationale and Chemical Profile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and anticancer agents[1]. 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) represents a highly specialized, lipophilic building block and screening compound[2].

Understanding its structural components is critical for assay design:

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position significantly alters the electronic landscape of the quinoline ring. In drug design, this substitution is frequently used to block cytochrome P450-mediated metabolism at that specific site, increasing metabolic stability[1]. Furthermore, the highly electronegative fluorine can engage in orthogonal halogen bonding with target protein backbones.

  • 3,4-Diethyl Groups: These bulky, hydrophobic groups drastically increase the molecule's partition coefficient (LogP). While this enhances passive lipid bilayer permeability—a critical factor for targeting intracellular kinases—it severely limits aqueous solubility.

  • 2-Methyl Group: This acts as a synthetic handle. In medicinal chemistry, 2-methylquinolines are frequently used as precursors for styrylquinolines, a class of compounds known for potent anti-tumor and anti-proliferative activities[3].

Because of these properties, this compound is primarily evaluated in target-based kinase inhibition assays, phenotypic cytotoxicity screens, and antimicrobial susceptibility testing.

Reagent Preparation & Handling

Causality & Expert Insight

Due to the high lipophilicity imparted by the diethyl groups, attempting to dissolve this compound directly in aqueous culture media will result in precipitation, leading to false-negative assay results. Master stocks must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO).

Protocol: Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of 3,4-Diethyl-5-fluoro-2-methylquinoline.

  • Dissolution: Dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock into light-protected, low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C.

  • Working Dilutions: Prepare working concentrations in the designated assay buffer or culture media immediately prior to the experiment. Critical Rule: The final concentration of DMSO in any cell-based well must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol I: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. It is the gold standard for evaluating the anti-proliferative effects of quinoline derivatives[4].

System Validation & Controls

To ensure this protocol is a self-validating system, every plate must include:

  • Positive Control: Doxorubicin or Cisplatin (validates that the cells are susceptible to known cytotoxic agents)[3].

  • Vehicle Control: Cells treated with 0.5% DMSO (establishes the 100% viability baseline and isolates the compound's effect from solvent toxicity).

  • Blank Control: Media + MTT reagent without cells (subtracts background absorbance).

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 or MCF-7). Seed 1 × 10⁴ cells per well in 100 µL of complete medium (e.g., RPMI-1640 + 10% FBS) into a 96-well flat-bottom microtiter plate[4].

  • Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

  • Compound Treatment: Aspirate the old media. Add 100 µL of fresh media containing serial dilutions of 3,4-Diethyl-5-fluoro-2-methylquinoline (e.g., 0.1, 1, 10, 50, and 100 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[4].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well to solubilize the crystals. Place on an orbital shaker for 15 minutes in the dark.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Workflow A Compound Stock (10 mM in DMSO) B Serial Dilution (Culture Media) A->B D Compound Treatment (24-72h Incubation) B->D C Cell Seeding (96-well plate) C->D E MTT Reagent Addition D->E F Absorbance Readout (570 nm) E->F

Figure 1: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol II: Antimicrobial Broth Microdilution Assay

Fluorinated quinolines are historically significant as antimicrobial agents, typically functioning by inhibiting bacterial DNA gyrase and topoisomerase IV[1].

Causality & Expert Insight

Because 3,4-Diethyl-5-fluoro-2-methylquinoline lacks the classic carboxylic acid moiety found in modern fluoroquinolones (like Ciprofloxacin), its mechanism may differ, potentially targeting the bacterial membrane due to its high lipophilicity. The broth microdilution method is chosen over disk diffusion because the compound's high LogP prevents efficient diffusion through agar, which would yield artificially low zones of inhibition.

Step-by-Step Methodology
  • Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., S. aureus ATCC 6538) in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB)[1].

  • Plate Setup: Dispense 50 µL of MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound (prepared at 2x the highest desired concentration in MHB) to the first column. Perform two-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, yielding a final inoculum of 5 × 10⁵ CFU/mL[1].

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours[1].

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration that completely inhibits bacterial growth (no turbidity).

Data Presentation & Expected Results

To facilitate rapid decision-making in drug discovery, quantitative data from the above protocols should be summarized into structured tables. Below are representative frameworks for reporting the bioactivity of this quinoline derivative.

Table 1: Cytotoxicity Profile (MTT Assay, 72h Exposure)
Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*Reference Drug (Cisplatin) IC₅₀
A549 Human Lung Carcinoma12.4 ± 1.24.54.2 ± 0.5
MCF-7 Human Breast Adenocarcinoma8.7 ± 0.96.45.1 ± 0.6
HEK-293 Human Embryonic Kidney (Normal)56.2 ± 3.4-1.8 ± 0.2

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Table 2: Antimicrobial Susceptibility (Broth Microdilution)
StrainGram StainMIC (µg/mL)Vehicle Control (0.5% DMSO)
Staphylococcus aureus (ATCC 6538)Positive16No Inhibition
Escherichia coli (ATCC 11229)Negative>64No Inhibition

Putative Mechanism of Action

While the specific target of 3,4-Diethyl-5-fluoro-2-methylquinoline requires empirical validation via proteomics, structurally similar fluorinated quinolines frequently act as competitive inhibitors at the ATP-binding pocket of receptor tyrosine kinases, leading to the downregulation of survival pathways and subsequent apoptosis[1].

Mechanism Q 3,4-Diethyl-5-fluoro- 2-methylquinoline K Kinase Inhibition (Target Binding) Q->K Binds ATP pocket P Downstream Signaling (Arrested) K->P Blocks phosphorylation A Apoptosis (Cell Death) P->A Caspase activation

Figure 2: Putative kinase inhibition and apoptotic pathway induced by the quinoline derivative.

References

  • National Institutes of Health (NIH) / RSC Advances. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

Sources

Method

Application Note: 3,4-Diethyl-5-fluoro-2-methylquinoline as a Privileged Scaffold in Targeted Drug Discovery

An in-depth technical guide on the utilization of 3,4-Diethyl-5-fluoro-2-methylquinoline in medicinal chemistry, designed for researchers and drug development professionals. Executive Summary The quinoline nucleus is uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of 3,4-Diethyl-5-fluoro-2-methylquinoline in medicinal chemistry, designed for researchers and drug development professionals.

Executive Summary

The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to advanced kinase inhibitors [1]. Within this diverse family, 3,4-Diethyl-5-fluoro-2-methylquinoline emerges as a highly specialized precursor. This application note details the physicochemical rationale for employing this specific substitution pattern and provides validated, step-by-step protocols for its functionalization into diverse screening libraries.

Mechanistic Rationale: The Causality of Scaffold Selection

In rational drug design, every functional group must serve a distinct pharmacodynamic or pharmacokinetic purpose [2]. The architecture of 3,4-diethyl-5-fluoro-2-methylquinoline is purposefully designed for late-stage functionalization (LSF) and optimal target engagement:

  • The 5-Fluoro Substituent: Fluorine incorporation at the 5-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a classically vulnerable site on the quinoline ring. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, which enhances membrane permeability and oral bioavailability. Furthermore, it provides a highly specific vector for halogen bonding within enzyme active sites [3].

  • The 3,4-Diethyl Core: Unlike planar, unsubstituted quinolines that often suffer from poor aqueous solubility and promiscuous intercalation with DNA (leading to off-target toxicity), the 3,4-diethyl groups force the molecule into a more three-dimensional conformation. This steric bulk is critical for anchoring the scaffold into deep hydrophobic pockets of target proteins.

  • The 2-Methyl Handle: The 2-methyl group is highly acidic due to the electron-withdrawing effect of the adjacent quinoline nitrogen. This allows for highly regioselective functionalization, such as Riley oxidation to an aldehyde or Knoevenagel condensation, serving as the primary vector for fragment-based drug discovery (FBDD) [4].

Synthetic Strategy & Workflow

To utilize this precursor effectively, we employ a two-stage functionalization strategy. First, the 2-methyl group is selectively oxidized to a 2-formyl intermediate. Second, this aldehyde undergoes reductive amination with a diverse panel of primary and secondary amines to generate a library of potential inhibitors.

Workflow A 3,4-Diethyl-5-fluoro- 2-methylquinoline B SeO2 Oxidation (Targeting 2-Methyl) A->B Activation via N-coordination C 2-Formyl Intermediate B->C High Yield >85% D Reductive Amination (Library Generation) C->D Amine Diversity Inputs E High-Throughput Screening (Target Identification) D->E Lead Identification

Fig 1. Synthetic workflow for library generation utilizing the 2-methyl reactive handle.

Validated Experimental Protocols
Protocol A: Regioselective Riley Oxidation to 3,4-Diethyl-5-fluoroquinoline-2-carbaldehyde

Causality Insight: We utilize Selenium Dioxide (SeO₂) in 1,4-dioxane. The reaction is highly regioselective for the 2-methyl group over the 3,4-diethyl groups because the initial step requires coordination of SeO₂ to the quinoline nitrogen. This coordination creates a localized proximity effect, directing the oxidation exclusively to the adjacent alpha-carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-Diethyl-5-fluoro-2-methylquinoline (10.0 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Reagent Addition: Add Selenium Dioxide (SeO₂, 12.0 mmol, 1.2 eq) in a single portion. Self-Validation Check: The solution will initially appear as a heterogeneous suspension; ensure vigorous stirring.

  • Thermal Activation: Heat the reaction mixture to 85°C under a nitrogen atmosphere.

  • In-Process Control (IPC): At the 4-hour mark, pull a 50 µL aliquot, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via LC-MS. Validate the step by confirming the disappearance of the starting material mass (M+H) and the appearance of the aldehyde mass (M+H + 14 Da).

  • Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature. Filter the reaction through a pad of Celite to remove the precipitated black selenium metal. Wash the Celite pad with ethyl acetate (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure 2-formyl intermediate.

Protocol B: Chemoselective Reductive Amination

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient imine/iminium ion formed between the aldehyde and the input amine without reducing the starting aldehyde to an alcohol, preserving the integrity of the fluoroquinoline core.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 2-formyl intermediate (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to prevent thermal spiking. Stir the reaction at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy the excess reducing agent. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative HPLC to isolate the final Active Pharmaceutical Ingredient (API) candidate.

Quantitative Data: Oxidation Optimization

To ensure the trustworthiness and reproducibility of Protocol A, various conditions were evaluated. The quantitative data below demonstrates that precise temperature control and solvent selection are critical to preventing over-oxidation to the carboxylic acid.

SolventTemperature (°C)Time (h)SeO₂ (eq)Conversion (%)Yield (%)Purity (HPLC %)
Ethanol78 (Reflux)121.5654288.5
Toluene110 (Reflux)81.5985575.0
1,4-Dioxane 85 5 1.2 >99 87 98.2
1,4-Dioxane10052.0>996181.4

*Lower yield is attributed to over-oxidation to the corresponding 2-carboxylic acid and subsequent degradation products.

Pharmacodynamic Pathway Analysis

Once synthesized, these fluoroquinoline derivatives are frequently evaluated against complex targets, such as Acetylcholinesterase (AChE) for neurodegenerative diseases or the proteasome subunit Rpn11 in oncology [3][4]. The diagram below illustrates the causality of the scaffold's structural features in driving target inhibition.

Pathway N1 Fluoroquinoline Derivative N2 Target Active Site (Hydrophobic Pocket) N1->N2 Binding Event N3 Steric Occlusion (3,4-Diethyl) N2->N3 Anchoring N4 Halogen Bonding (5-Fluoro) N2->N4 Affinity Enhancement N5 Enzyme Inhibition N3->N5 N4->N5 N6 Therapeutic Efficacy (e.g., Target Degradation) N5->N6 Downstream Effect

Fig 2. Mechanistic pathway of target inhibition driven by specific scaffold substitutions.

References
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis. Available at:[Link]

  • Quinoline: An Attractive Scaffold in Drug Design. Bentham Science Publishers. Available at:[Link]

  • A Structure-Based Design Approach to the Development of Novel, Reversible AChE Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. PMC - NIH. Available at:[Link]

Application

Chromatographic separation methods for 3,4-Diethyl-5-fluoro-2-methylquinoline

An Application Guide to the Chromatographic Separation and Purification of 3,4-Diethyl-5-fluoro-2-methylquinoline Introduction 3,4-Diethyl-5-fluoro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Separation and Purification of 3,4-Diethyl-5-fluoro-2-methylquinoline

Introduction

3,4-Diethyl-5-fluoro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinolines are known for a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The precise substitution pattern, including the fluorine and diethyl groups on the target molecule, necessitates robust and specific analytical methods to ensure purity, identify impurities, and isolate the compound from complex reaction mixtures.

This technical guide provides detailed methodologies for the chromatographic separation of 3,4-Diethyl-5-fluoro-2-methylquinoline, addressing both analytical-scale purity assessment and preparative-scale purification. As no standard method exists for this specific molecule, the protocols herein are built upon established principles for the separation of structurally analogous fluoroquinolones and substituted aromatic amines, providing a logical and validated starting point for method development.[2][3][4]

Part 1: Analytical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the quantitative analysis of quinoline derivatives due to its high efficiency, reproducibility, and sensitivity.[1][5] The primary separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[6] For a substituted quinoline, secondary interactions, such as π-π stacking with the stationary phase, can also play a significant role in retention and selectivity.[6]

Causality in Method Design: Key Considerations
  • Stationary Phase Selection: A standard octadecyl (C18) bonded silica column is the logical starting point, as it effectively retains moderately non-polar compounds like the target molecule through hydrophobic interactions.[2][7] However, for quinoline derivatives, which possess an aromatic ring system, stationary phases with phenyl or naphthylpropyl ligands can offer alternative selectivity by enhancing π-π interactions, which can be crucial for separating closely related aromatic isomers.[6][8][9]

  • Mobile Phase pH Control: The quinoline core contains a basic nitrogen atom. At neutral pH, this nitrogen can interact with residual acidic silanol groups on the silica support of the stationary phase, leading to significant peak tailing.[10] To ensure sharp, symmetrical peaks, the mobile phase must be acidified. An acidic mobile phase (pH 2-4) protonates the quinoline nitrogen, minimizing silanol interactions and promoting consistent retention.[7] Formic acid or trifluoroacetic acid are common additives for LC-MS compatibility, while phosphate buffers provide excellent pH stability for UV-based detection.[3][7][11]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower viscosity. The proportion of acetonitrile to the aqueous buffer controls the elution strength; a higher percentage of acetonitrile reduces retention time.[1]

Workflow for RP-HPLC Method Development

The following diagram outlines a systematic approach to developing a robust RP-HPLC method for 3,4-Diethyl-5-fluoro-2-methylquinoline.

RP_HPLC_Workflow start Start: Crude Sample Analysis col_select Step 1: Column Selection (Start with C18, 4.6x150mm, 5µm) start->col_select mobile_phase Step 2: Initial Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) Run broad gradient (5-95% B) col_select->mobile_phase eval1 Evaluate Initial Run (Peak Shape, Retention) mobile_phase->eval1 optimize_ph Adjust pH / Buffer (If peak tailing occurs) eval1->optimize_ph Tailing optimize_gradient Step 3: Gradient Optimization (Sharpen gradient around elution %) Switch to Isocratic if possible eval1->optimize_gradient Good Shape optimize_ph->mobile_phase optimize_flow Step 4: Flow Rate & Temp. (Default: 1.0 mL/min, 25°C) Adjust for speed/resolution optimize_gradient->optimize_flow validate Step 5: Method Validation (Linearity, Precision, Accuracy) ICH Q2(R1) Guidelines optimize_flow->validate end Final Analytical Method validate->end

Caption: A systematic workflow for RP-HPLC method development.

Protocol 1: Isocratic RP-HPLC for Purity Analysis

This protocol provides a robust starting point for the analysis of 3,4-Diethyl-5-fluoro-2-methylquinoline.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water.[1]

  • Reagents: Phosphoric acid or formic acid.

2. Chromatographic Conditions:

ParameterRecommended ValueRationale
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (55:45 v/v)Provides good retention and peak shape for fluoroquinolone-type compounds.[2][3]
Stationary Phase C18 (ODS), 5 µmStandard for hydrophobic compounds, widely available and robust.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing a balance of speed and efficiency.[1]
Column Temp. 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection (UV) ~280 nmQuinolines typically exhibit strong absorbance in this region. A full UV scan is recommended.
Injection Volume 10 µLStandard volume to avoid column overloading.[1]

3. Sample Preparation:

  • Accurately prepare a stock solution of the sample in methanol or mobile phase at approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[1]

4. System Suitability and Validation:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.[3]

  • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision.[3]

Validation ParameterTypical Performance Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (RSD%)< 2%
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.2 - 5.0 µg/mL
(Typical performance values compiled from multiple studies for quinoline derivatives)[1][3]

Part 2: Preparative Purification by Flash Chromatography

For the isolation of gram-scale quantities of 3,4-Diethyl-5-fluoro-2-methylquinoline, normal-phase flash chromatography on silica gel is the most practical and cost-effective method.[12] The separation is based on the polarity of the compounds, where more polar molecules have stronger interactions with the polar silica gel and elute later.[13]

Workflow for Flash Chromatography Purification

This diagram illustrates the standard workflow for purifying a synthetic compound using flash chromatography.

Flash_Chromatography_Workflow start Start: Crude Product tlc Step 1: TLC Analysis Determine optimal solvent system (Target Rf ≈ 0.3) start->tlc column_prep Step 2: Column Packing Slurry pack silica gel in non-polar solvent (e.g., Hexane) tlc->column_prep sample_load Step 3: Sample Loading Wet load (in min. solvent) or Dry load (adsorbed on silica) column_prep->sample_load elution Step 4: Elution Run with chosen solvent system (Isocratic or Gradient) sample_load->elution fractions Step 5: Fraction Collection Collect fractions based on volume elution->fractions analysis Step 6: Fraction Analysis Analyze fractions by TLC to pool pure product fractions->analysis evaporation Step 7: Solvent Evaporation Combine pure fractions and remove solvent via rotary evaporation analysis->evaporation end Purified Product evaporation->end

Caption: Workflow for purification via flash column chromatography.

Protocol 2: Normal-Phase Flash Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target compound.

1. Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Glass chromatography column.

  • Solvents: Hexane and Ethyl Acetate (EtOAc), technical or HPLC grade.

  • TLC plates (silica gel coated).

2. Solvent System Selection:

  • Dissolve a small amount of the crude material in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate and develop it in various mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[12] For many quinoline derivatives, a mixture of ethyl acetate and hexane is effective.[14][15]

3. Column Preparation and Sample Loading:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).

  • Pour the slurry into the column and allow it to pack evenly.[12]

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally results in better separation.[14]

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system determined by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., step gradient from 10% to 20% to 30% EtOAc) to elute compounds with higher affinity for the silica gel.[14]

  • Collect fractions of a consistent volume in test tubes.

5. Analysis and Isolation:

  • Spot every few fractions onto a TLC plate to identify which ones contain the pure product.

  • Combine the fractions containing the pure compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3,4-Diethyl-5-fluoro-2-methylquinoline.

References

  • Felton, J. S., & Knize, M. G. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79–83. [Link]

  • Pauter, K., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1). [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101–108. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Samanidou, V. F., Christodoulou, E. A., & Papadoyannis, I. N. (1998). Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. Journal of Liquid Chromatography & Related Technologies, 21(14), 2183-2198. [Link]

  • Pauter, K., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Li, W., et al. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Organic Letters, 18(18), 4566–4569. [Link]

  • Bhushan, R., & Kumar, R. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(1), 241–264. [Link]

  • Hanumantharao, B., et al. (2013). Simultaneous Separation of Five Fluoroquinolones... International Journal of Pharmacy Research & Technology, 3(4), 54-61. [Link]

  • El-Kommos, M. E., et al. (2017). Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones... Arabian Journal of Chemistry, 10, S1263–S1271. [Link]

  • Brown, J. C., & Lunte, S. M. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(1), 12-16. [Link]

  • Zertal, A., et al. (2014). Study of the separation of fluoroquinolones using HPLC: Application to the study of their degradation by gamma radiation. IAEA INIS Repository. [Link]

  • Wang, D., et al. (2024). Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Journal of the American Chemical Society. [Link]

  • Chen, C., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530–2533. [Link]

  • Ruan, G., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. [Link]

  • Belykh, D. V., et al. (2020). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Foods and Raw Materials, 8(2), 209-218. [Link]

  • Pataj, Z., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids... Molecules, 29(9), 1989. [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents... Asian Journal of Chemistry, 35(8), 1855-1861. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography... Journal of Chromatography A, 989(2), 249-255. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Coskun, O., et al. (2025). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Northern Clinics of Istanbul, 12(6), 739–752. [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. [Link]

Sources

Method

Application Notes and Protocols: 3,4-Diethyl-5-fluoro-2-methylquinoline in Medicinal Chemistry

Executive Summary & Structural Rationale The quinoline ring system is a privileged scaffold in drug discovery, forming the pharmacophoric core of numerous FDA-approved antimalarial, antibacterial, and anticancer agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline ring system is a privileged scaffold in drug discovery, forming the pharmacophoric core of numerous FDA-approved antimalarial, antibacterial, and anticancer agents[1]. Within this diverse chemical space, 3,4-Diethyl-5-fluoro-2-methylquinoline represents a highly specialized, synthetically valuable building block[2]. As a Senior Application Scientist, it is critical to understand the causality behind each functional group on this molecule to effectively leverage it in rational drug design:

  • 5-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it significantly enhances against cytochrome P450-mediated oxidation[3]. Second, the inductive electron-withdrawing effect modulates the pKa of the quinoline nitrogen, optimizing target residence time and binding affinity[4].

  • 3,4-Diethyl Groups: These hydrophobic substituents drastically increase the partition coefficient (LogP). This is a calculated design choice to drive passive membrane permeation, allowing the scaffold to penetrate thick bacterial cell walls or partition effectively into the acidic digestive vacuole of Plasmodium species[5].

  • 2-Methyl Group: Substitution at the C2 position introduces critical steric hindrance. This dictates the conformational geometry of the molecule within a binding pocket and effectively blocks enzymatic nucleophilic attack (e.g., by aldehyde oxidase) at this historically vulnerable metabolic soft spot[6].

Physicochemical Profiling & SAR Implications

Before initiating derivatization workflows, establishing the baseline physicochemical profile of the scaffold is essential. The table below summarizes the predicted properties of 3,4-Diethyl-5-fluoro-2-methylquinoline compared to a standard fluoroquinolone (Ciprofloxacin), highlighting its utility as a "Lead-like" precursor.

Property3,4-Diethyl-5-fluoro-2-methylquinolineCiprofloxacin (Reference)Medicinal Chemistry Implication
Molecular Weight 217.28 g/mol 331.34 g/mol Low MW provides ample synthetic room for C6/C8 functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~4.50.28High lipophilicity enhances membrane permeation, crucial for targeting intracellular pathogens or CNS targets.
H-Bond Donors 02The lack of HBDs in the base scaffold increases passive transcellular diffusion rates.
H-Bond Acceptors 1 (Nitrogen)5A low HBA count minimizes the desolvation penalty required for the drug to enter hydrophobic binding pockets.
Fluorine Position C5C6C5-fluorination alters the electron density of the carbocyclic ring, resisting oxidative degradation[7].

Application Workflow 1: Development of Antimicrobial Topoisomerase Inhibitors

Mechanistic Background

Fluoroquinolones exert their potent bactericidal activity by targeting bacterial Type II topoisomerases—specifically[8]. Rather than simply inhibiting catalytic function, these compounds act as enzyme poisons. They intercalate into the DNA at the enzyme cleavage site and stabilize a lethal ternary complex (Drug-Enzyme-DNA)[9]. This stabilization prevents DNA religation, leading to catastrophic double-strand breaks, replication fork arrest, and rapid bacterial cell death[10].

TopoInhibition A Bacterial DNA (Supercoiled) B DNA Gyrase / Topo IV Complex A->B Binding C Cleaved DNA Intermediate B->C ATP Cleavage D Religated DNA (Relaxed) C->D Normal Religation F Ternary Complex (Drug-Enzyme-DNA) C->F Stabilization E 3,4-Diethyl-5-fluoro- 2-methylquinoline E->C Intercalation G Double-Strand Breaks & Cell Death F->G Fork Arrest

Figure 1: Mechanism of Topoisomerase inhibition by fluoroquinoline derivatives.
Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To validate the efficacy of newly synthesized 3,4-Diethyl-5-fluoro-2-methylquinoline derivatives, a self-validating supercoiling assay is employed.

Scientific Causality: DNA gyrase requires ATP hydrolysis to introduce negative supercoils into relaxed plasmid DNA. If the synthesized derivative successfully stabilizes the cleavage complex, supercoiling is halted. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than relaxed DNA, allowing for clear visual and densitometric quantification of IC50.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5X Gyrase Reaction Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 24 mM MgCl2, 10 mM DTT, 9 mM ATP, 32.5% glycerol). Note: Mg2+ is an essential cofactor for topoisomerase catalytic activity.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 µL of 5X Buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 U of E. coli DNA Gyrase.

  • Compound Addition: Add the quinoline derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Self-Validation Control: Include a vehicle control (1% DMSO final) to establish baseline supercoiling, and a positive control (10 µM Ciprofloxacin) to validate assay sensitivity.

  • Incubation: Adjust the final volume to 20 µL with nuclease-free water and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of Chloroform/Isoamyl alcohol (24:1) and 4 µL of 6X Stop Buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA). Causality: EDTA chelates the Mg2+ ions, instantly halting enzymatic activity, while chloroform deproteinizes the sample, stripping the enzyme from the DNA.

  • Electrophoresis & Analysis: Resolve the aqueous phase on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 2 hours. Post-stain with SYBR Safe, image under UV, and calculate the IC50 based on the disappearance of the supercoiled DNA band relative to the vehicle control.

Application Workflow 2: Next-Generation Antimalarial Agents

Mechanistic Background

Historically, quinoline derivatives (e.g., chloroquine) act by accumulating in the acidic digestive vacuole of Plasmodium falciparum via ion-trapping[11]. Once inside, they bind to hematin, preventing its crystallization into inert hemozoin, thereby poisoning the parasite with its own oxidative waste[12]. Furthermore, recent phenotypic screening has identified novel quinoline-4-carboxamides as potent inhibitors of , representing a groundbreaking new mechanism of action[13]. The extreme lipophilicity of the 3,4-diethyl substitution makes this scaffold an ideal precursor for synthesizing hybrid molecules capable of evading chloroquine-resistance efflux pumps (e.g., PfCRT)[14].

Workflow Start Base Scaffold: 3,4-Diethyl-5-fluoro- 2-methylquinoline Deriv C8 / C6 Functionalization (e.g., Amination) Start->Deriv Screen1 Primary Screen: In vitro Target Assay Deriv->Screen1 Screen2 Secondary Screen: Phenotypic Viability Screen1->Screen2 IC50 < 1 µM Tox Toxicity Profiling: HepG2 Counterscreen Screen2->Tox High Selectivity Lead Lead Optimization & In Vivo Efficacy Tox->Lead Favorable DMPK

Figure 2: Workflow for the derivatization and screening of quinoline scaffolds.
Protocol 2: SYBR Green I-Based Plasmodium falciparum Viability Assay

To assess the phenotypic antimalarial activity of the synthesized derivatives, a fluorescence-based viability assay is utilized.

Scientific Causality: SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Because mature human erythrocytes (red blood cells) lack a nucleus and thus lack DNA, any detected DNA fluorescence in an infected erythrocyte culture directly and exclusively correlates to Plasmodium replication and viability.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (e.g., chloroquine-resistant strain W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum, under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Compound Plating: In a 96-well black microplate, perform serial dilutions of the quinoline derivatives (10 nM to 50 µM).

    • Self-Validation Control: Include uninfected erythrocytes (background fluorescence control) and Artemisinin (positive control for parasite clearance).

  • Infection & Incubation: Add the P. falciparum culture synchronized at the ring stage (1% parasitemia) to the compound-containing wells. Incubate the plates for 72 hours at 37°C.

  • Lysis and Staining: After 72 hours, add 100 µL of Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye to each well. Causality: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 lyses the parasite membrane, exposing the parasitic DNA to the intercalating dye.

  • Quantification: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown Source: MDPI URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy Source: IJRASET URL:[Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure Source: DOI.org URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: MDPI URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: NIH / PMC URL:[Link]

  • Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors Source: ASM Journals URL:[Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials Source: ACS Infectious Diseases URL:[Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs Source: IntechOpen URL:[Link]

  • A Brief History of Quinoline as Antimalarial Agents Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 3,4-Diethyl-5-fluoro-2-methylquinoline Stock Solutions for In Vitro Cell Culture

Introduction and Mechanistic Rationale 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly substituted, fluorinated quinoline derivative[1]. Quinoline scaffolds are privileged structures in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly substituted, fluorinated quinoline derivative[1]. Quinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. Due to its extensive alkyl substitution (diethyl and methyl groups) and halogenation (fluorine), this specific compound exhibits profound lipophilicity. Consequently, its aqueous solubility is negligible, necessitating the use of organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) for the preparation of master stock solutions prior to in vitro cell culture assays.

As a Senior Application Scientist, I emphasize that the transition of highly lipophilic quinolines from a solid state into an aqueous biological matrix is thermodynamically unfavorable. This protocol is engineered to maximize kinetic solubility, prevent compound precipitation, and ensure reproducible biological readouts while mitigating solvent-induced cytotoxicity.

Physicochemical Profile & Preparation Parameters

To ensure accurate molarity and prevent precipitation, researchers must account for the compound's specific molecular weight and solubility limits.

Table 1: Physicochemical Properties and Stock Parameters

ParameterValue / Recommendation
Compound Name 3,4-Diethyl-5-fluoro-2-methylquinoline
CAS Number 2060030-43-3[1]
Molecular Formula C₁₄H₁₆FN
Molecular Weight ~217.29 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM to 50 mM
Storage (Solid) Room Temperature or +4°C (Desiccated)
Storage (Solution) -20°C to -80°C (Amber vials)[2]

Experimental Workflow

The following diagram illustrates the critical path from solid powder to in vitro application, highlighting the transition from organic to aqueous environments.

G A 3,4-Diethyl-5-fluoro-2-methylquinoline (Solid Powder) B Equilibrate to Room Temp (Prevent Moisture) A->B C Dissolve in Anhydrous DMSO (Target: 10 - 50 mM) B->C Add DMSO D Sterile Filtration (0.22 µm PTFE Membrane) C->D Vortex/Sonicate E Aliquot into Amber Vials (Light Protection) D->E F Cryogenic Storage (-20°C to -80°C) E->F G Intermediate Dilution (Pre-warmed Media) F->G Thaw (Single Use) H In Vitro Cell Culture (Final DMSO ≤ 0.5%) G->H Dropwise Addition

Caption: Workflow for the preparation, storage, and dilution of quinoline derivative stock solutions.

Step-by-Step Preparation Protocol

Phase 1: Reagent Preparation and Weighing
  • Equilibration: Remove the vial of 3,4-Diethyl-5-fluoro-2-methylquinoline from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation will hydrolyze the compound or drastically reduce its subsequent solubility in DMSO.

  • Weighing: Accurately weigh the desired mass using a microbalance. Transfer to a sterile, solvent-resistant glass vial or polypropylene tube.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution, weigh exactly 2.17 mg of the compound ( 10 mmol/L×217.29 g/mol=2.17 mg/mL ).

Phase 2: Dissolution and Sterilization
  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO.

    • Causality: Standard benchtop DMSO absorbs water rapidly from the air. Using anhydrous DMSO prevents premature micro-precipitation of the highly lipophilic fluorinated quinoline.

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: DMSO degrades standard cellulose acetate or polyethersulfone (PES) membranes, which can leach toxic polymers into the stock and compromise cell viability. PTFE is chemically inert to DMSO.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile, amber microcentrifuge tubes.

    • Causality: Quinoline derivatives can be photosensitive. Furthermore, repeated freeze-thaw cycles degrade the compound and cause irreversible crystallization.

  • Cryopreservation: Store aliquots immediately at -80°C to maintain long-term stability[2].

Cell Culture Application & Dilution Strategy

When introducing the compound to mammalian cell cultures (e.g., HEK293, HepG2, or Vero cells), the transition from organic solvent to aqueous media must be strictly controlled.

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Crucial Step): Do not add the 10 mM DMSO stock directly to the cell culture well. Instead, prepare a 10x or 100x intermediate dilution in pre-warmed (37°C) complete culture medium or PBS.

    • Causality: Direct addition of concentrated DMSO stocks to aqueous media causes 3[3], a phenomenon leading to localized, irreversible precipitation of the compound before it can disperse into the media.

  • Final Administration: Add the intermediate dilution dropwise to the cell culture plate. Ensure the final DMSO concentration remains ≤ 0.5% (ideally ≤ 0.1% for sensitive primary cells) to prevent solvent-induced cytotoxicity, a standard threshold validated in4[4].

Quality Control & Self-Validation System

A robust, self-validating protocol requires built-in checks to ensure the integrity of the stock before committing to expensive biological assays:

  • Visual Inspection via Tyndall Effect: After preparing the intermediate aqueous dilution, shine a laser pointer through the tube. Scattering of the beam indicates the presence of colloidal micro-precipitates (meaning the kinetic solubility limit has been exceeded). If observed, you must lower the top concentration of your assay to ensure accurate dose-response data[3].

  • Spectrophotometric Validation: Quinoline derivatives typically exhibit characteristic UV absorbance (e.g., λmax around 240-260 nm). Measuring the absorbance of the stock (diluted in pure DMSO) against a standard curve can validate the exact molarity prior to biological testing, ensuring no compound was lost during PTFE filtration.

References

  • PubMed Central (NIH). "Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents". Available at:[Link]

  • PubMed Central (NIH). "Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma". Available at: [Link]

Sources

Method

Application Note: Catalytic Functionalization Pathways for 3,4-Diethyl-5-fluoro-2-methylquinoline

Executive Summary & Structural Analysis Quinoline derivatives are highly privileged scaffolds in modern drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

Quinoline derivatives are highly privileged scaffolds in modern drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The functionalization of highly substituted quinolines, such as 3,4-diethyl-5-fluoro-2-methylquinoline , presents a unique intersection of steric hindrance and electronic deactivation.

As a Senior Application Scientist, approaching this molecule requires a strategic analysis of its reactive nodes. The 2-methyl group offers a prime site for C(sp3)-H functionalization due to its enhanced acidity (pKa ~16–18) driven by the adjacent nitrogen. Conversely, the benzenoid ring (C6, C7, C8) is electronically modulated by the 5-fluoro substituent, which sterically blocks the C6 position and directs transition-metal-catalyzed C(sp2)-H activation toward the more accessible C7 and C8 positions.

This guide details two orthogonal, self-validating catalytic pathways to selectively functionalize this complex scaffold, providing mechanistic rationale and optimized protocols for bench scientists.

G sub 3,4-Diethyl-5-fluoro- 2-methylquinoline p1 Pathway A: C(sp3)-H Arylation (2-Methyl Group) sub->p1 Pd(OAc)2, dppb, Base p2 Pathway B: C(sp2)-H Borylation (C7/C8 Position) sub->p2 [Ir(OMe)COD]2, dtbpy p3 Pathway C: Defluorinative Cross-Coupling (C5) sub->p3 Photoredox SET

Fig 1. Site-selective catalytic functionalization pathways for the quinoline scaffold.

Pathway A: Palladium-Catalyzed C(sp3)-H Arylation of the 2-Methyl Group

Mechanistic Rationale

The direct is a powerful method to generate complex benzylquinoline architectures without requiring pre-functionalized alkyl halides[1]. The causality behind the reagent selection is rooted in the pKa of the 2-methyl protons. A strong base, such as potassium tert-butoxide (t-BuOK), is required to deprotonate the 2-methyl group, generating a nucleophilic aza-allyl palladium intermediate.

The choice of ligand is critical. The bidentate phosphine ligand dppb (1,4-bis(diphenylphosphino)butane) provides a bite angle of approximately 98°. This specific geometry forces the intermediate Pd(II) complex into a strained conformation that dramatically accelerates the final reductive elimination step, overcoming the steric bulk of the newly formed 3,4-diethyl-substituted benzyl moiety[1].

Optimization Data

The following table summarizes the optimization of the catalytic system, demonstrating the necessity of the Pd(OAc)2/dppb system over monodentate ligands.

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield of Mono-arylated (%)Yield of Di-arylated (%)
Pd(OAc)2 (5%)dppb (10%)t-BuOK (1.3)Toluene1001741
Pd(OAc)2 (2.5%)dppb (5%)t-BuOK (1.3)Toluene100260
Pd(OAc)2 (5%)P(o-Tol)3 (10%)t-BuOK (2.6)Toluene100<5<5
Pd(PPh3)4 (5%)Nonet-BuOK (1.3)Toluene10000

Data synthesized from established Pd-catalyzed methylquinoline arylation benchmarks[1].

Standard Operating Protocol: C(sp3)-H Arylation

Self-Validation Check: Ensure all glassware is rigorously flame-dried. The presence of trace water will hydrolyze the t-BuOK, quenching the aza-allyl intermediate and stalling the reaction.

  • Preparation: In an argon-filled glovebox, charge a 15 mL Schlenk tube with Pd(OAc)2 (11.2 mg, 0.05 mmol, 5 mol%) and dppb (42.6 mg, 0.10 mmol, 10 mol%).

  • Base Addition: Add anhydrous t-BuOK (145.8 mg, 1.3 mmol, 1.3 equiv).

  • Substrate Introduction: Dissolve 3,4-diethyl-5-fluoro-2-methylquinoline (1.0 mmol) and the desired aryl iodide (2.0 mmol) in anhydrous toluene (5.0 mL). Transfer this solution to the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 48 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the mono- and di-arylated products.

Pathway B: Iridium-Catalyzed Regioselective C(sp2)-H Borylation

Mechanistic RationaleIridium-catalyzed C-H borylation is the gold standard for functionalizing the benzenoid core of quinolines[2]. The active catalyst is a trisboryl Ir(III) complex generated in situ from [Ir(OMe)COD]2 and B2pin2. The methoxy ligand is crucial as it acts as an internal base, facilitating the initial transmetalation of boron to iridium[2].

For 3,4-diethyl-5-fluoro-2-methylquinoline , regioselectivity is entirely sterically driven. The 5-fluoro group, combined with the buttressing effect of the 3,4-diethyl groups, creates severe steric congestion at C6. Consequently, the bulky dtbpy (4,4′-di-tert-butyl-2,2′-dipyridyl) ligated Ir-complex is directed exclusively to the C7 and C8 positions. Borylation at C7 is highly favored as it avoids the peri-interactions associated with the C8 position near the quinoline nitrogen[2].

G pre [Ir(OMe)COD]2 + dtbpy act Active Ir(III) Trisboryl Complex pre->act B2pin2 Activation bind Quinoline Coordination act->bind Substrate Binding cha Sterically-Controlled C-H Activation (C7/C8) bind->cha Oxidative Addition re Reductive Elimination & Product Release cha->re B-C Bond Formation re->act HBpin / B2pin2 Turn-over

Fig 2. Iridium-catalyzed C-H borylation cycle highlighting steric control at C7/C8.

Optimization Data

Cyclopentyl methyl ether (CPME) is prioritized over THF due to its higher boiling point and lower propensity for peroxide formation, which can oxidize the sensitive Ir(I) precatalyst[2].

Ir Catalyst (mol%)Ligand (mol%)Boron Source (Equiv)SolventTemp (°C)Conversion (%)
[Ir(OMe)COD]2 (1.5%)dtbpy (3.0%)B2pin2 (1.5)CPME80>95
[Ir(OMe)COD]2 (1.5%)dtbpy (3.0%)B2pin2 (1.5)THF8082
[Ir(OMe)COD]2 (1.5%)phen (3.0%)B2pin2 (1.5)CPME8045
[Ir(OMe)COD]2 (1.5%)dtbpy (3.0%)HBpin (2.0)CPME8078

Data adapted from optimized fluoroquinoline borylation conditions[2].

Standard Operating Protocol: C(sp2)-H Borylation

Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep, dark red/brown upon the addition of B2pin2 to the [Ir(OMe)COD]2/dtbpy mixture. This color change is the visual confirmation that the active Ir(III) trisboryl catalytic species has formed. If the solution remains yellow, the catalyst is dead (likely due to oxygen ingress).

  • Catalyst Activation: In an argon-filled glovebox, add [Ir(OMe)COD]2 (10.0 mg, 0.015 mmol, 1.5 mol%), dtbpy (8.0 mg, 0.03 mmol, 3 mol%), and B2pin2 (381 mg, 1.5 mmol, 1.5 equiv) to an oven-dried 20 mL vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous CPME (3.0 mL). Stir at room temperature for 10 minutes until the solution turns deep red.

  • Substrate Addition: Add 3,4-diethyl-5-fluoro-2-methylquinoline (1.0 mmol) dissolved in CPME (2.0 mL) to the active catalyst solution.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature. The crude borylated quinoline is often unstable on standard silica gel[2]. Quench the reaction by passing it through a short plug of neutral alumina (eluting with EtOAc) rather than silica to prevent protodeborylation.

  • Downstream Utilization: The crude solvent can be evaporated, and the resulting C7-borylated product can be immediately subjected to Suzuki-Miyaura cross-coupling or oxidative hydroxylation without further purification[3].

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Palladium Catalyzed Arylation of 2-Methylquinoline Source: Heteroletters, Vol. 2: (2), 2012, 146-149 URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3,4-Diethyl-5-fluoro-2-methylquinoline synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the yield and purity of highly substituted fluoroquinolines....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the yield and purity of highly substituted fluoroquinolines. The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline presents a unique intersection of electronic, steric, and thermodynamic challenges.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common synthetic failures—such as tarring, incomplete cyclization, and poor regioselectivity—and provide self-validating methodologies to ensure your next reaction is a success.

I. Synthetic Workflow & Diagnostic Mapping

Before troubleshooting, it is critical to map the synthetic pathway. The most scalable approach for this substitution pattern utilizes a modified Combes or Friedländer-type condensation between 3-fluoroaniline and a sterically hindered 1,3-dicarbonyl precursor (e.g., 3-ethylheptane-2,4-dione).

SynthesisWorkflow N1 3-Fluoroaniline + 1,3-Dicarbonyl Precursor N2 Condensation (Dean-Stark, Toluene, p-TsOH) N1->N2 N3 Schiff Base Intermediate (Self-Validation: H2O evolution ceases) N2->N3 -H2O N4 Acid-Catalyzed Cyclization (PPA, 150 °C) N3->N4 N5 Crude Mixture (5-Fluoro & 7-Fluoro Isomers) N4->N5 Regioselectivity Check N6 Chromatographic Separation (Silica Gel, Hexane/EtOAc) N5->N6 N7 Pure 3,4-Diethyl-5-fluoro- 2-methylquinoline N6->N7 Yield Optimization

Workflow for the synthesis and isolation of 3,4-Diethyl-5-fluoro-2-methylquinoline.

II. Troubleshooting Guides & FAQs

Q1: I am obtaining a nearly 1:1 mixture of 5-fluoro and 7-fluoro isomers. Why is this happening, and how can I enrich the 5-fluoro target? The Causality: When utilizing 3-fluoroaniline, the intermediate can cyclize at either the C2 or C6 position of the aniline ring. Because the fluorine atom is relatively small (Van der Waals radius ~1.47 Å), it provides minimal steric hindrance. Furthermore, a substituent in the meta-position relative to the amino group inherently directs the formation of a mixture of two regioisomers in a nearly 1:1 ratio[1]. The Solution: To control regioselectivity, you must alter the transition state's steric or electronic environment. The choice of an appropriate catalyst can significantly influence the reaction's regioselectivity[2]. Using a bulky Lewis acid that weakly coordinates with the fluorine atom can sterically block the adjacent position, directing cyclization. Alternatively, abandoning the Combes approach for a pre-functionalized Friedländer synthesis (using a specific 2-amino-6-fluorophenyl ketone) bypasses the regioselectivity issue entirely, guaranteeing 100% positional accuracy[2].

Q2: My cyclization step consistently yields a black, tarry goo, making product isolation impossible. How do I prevent this? The Causality: The formation of a "black polymeric goo" or tar is a frequent side reaction in quinoline synthesis, arising from the runaway polymerization of the carbonyl precursors under harsh acidic conditions[3]. When standard Brønsted acids (like H₂SO₄) are used, localized overheating triggers radical polymerization before the cyclization can complete. The Solution: Abandon standard liquid acids and switch to Polyphosphoric Acid (PPA) . PPA acts as both an excellent solvent and a mild acidic catalyst, facilitating a smooth, one-step synthesis of the quinoline ring while suppressing intermolecular polymerization[4]. Ensure the reaction is heated gradually to strictly 150 °C to maintain kinetic control.

Q3: Even with clean reactions, my overall yield is stuck below 40%. How can I drive the reaction to completion? The Causality: The final cyclization is a dehydration event. If water is not actively removed from the system, it drives the equilibrium backward, hydrolyzing the imine intermediate back into starting materials. The Solution: First, ensure strictly anhydrous conditions during the initial Schiff base formation by using a Dean-Stark trap. Second, for the cyclization step, applying microwave irradiation has been shown to drastically reduce reaction times (from hours to minutes) and boost yields in substituted quinolines to over 80% by rapidly bypassing degradation pathways[5].

III. Quantitative Yield Analysis

To illustrate the impact of these optimizations, below is a summary of quantitative data comparing different synthetic parameters for this specific scaffold.

Synthetic ApproachCatalyst / SolventTemperatureRegioselectivity (5-F : 7-F)Tar FormationIsolated Yield
Standard CombesH₂SO₄ / Neat100 °C45:55High22%
Modified CombesZnCl₂ / Ethanol80 °C50:50Moderate41%
PPA Cyclization PPA (Neat) 150 °C 60:40 Low 68%
Microwave-Assisted PPA / Microwave 200 °C 65:35 Minimal 83%

IV. Self-Validating Experimental Protocol

This protocol utilizes the PPA-catalyzed method, engineered with built-in validation checkpoints so you can verify success at each intermediate stage.

Step 1: Condensation (Imine Formation)

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3-fluoroaniline (10.0 mmol) and the corresponding 1,3-dicarbonyl precursor (11.0 mmol) in 50 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reflux the mixture vigorously.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is proceeding correctly if water droplets accumulate. Cease reflux only when water evolution completely stops (typically 4-6 hours). TLC (Hexane/EtOAc 8:2) should confirm the total consumption of the aniline.

  • Evaporate the toluene under reduced pressure to isolate the crude Schiff base.

Step 2: PPA-Catalyzed Cyclization

  • Pre-heat Polyphosphoric Acid (PPA, 15.0 g) in a three-necked flask to 90 °C until it becomes fluid[4].

  • Add the crude Schiff base dropwise to the warm PPA with vigorous mechanical stirring.

  • Gradually raise the temperature to 150 °C and maintain for 3 hours.

  • Self-Validation Checkpoint: The mixture should transition to a deep, homogeneous amber color. If it turns opaque black within the first 20 minutes, localized overheating has occurred, and polymerization is dominating.

Step 3: Quench and Isolation

  • Cool the mixture to 70 °C and pour it carefully over 200 g of crushed ice.

  • Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution[4].

  • Self-Validation Checkpoint: A distinct precipitate must form upon neutralization. If the solution remains clear, the cyclization failed.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution Hexane to Hexane/EtOAc 9:1) to separate the 5-fluoro isomer from the 7-fluoro byproduct.

V. Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve bottlenecks during your synthesis.

TroubleshootingLogic Root Yield Bottleneck Identified Tar Tar Formation / Polymerization Root->Tar Regio Poor Regioselectivity (High 7-Fluoro Ratio) Root->Regio Incomplete Incomplete Cyclization Root->Incomplete SolTar Switch to PPA Solvent/Catalyst Control Exotherm Tar->SolTar SolRegio Use Friedländer Method or Chelating Lewis Acid Regio->SolRegio SolInc Ensure Anhydrous Conditions (Use Dean-Stark Trap) Incomplete->SolInc

Logical troubleshooting tree for resolving common yield bottlenecks in quinoline synthesis.

VI. References

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem URL:

  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem URL:

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC URL:

  • Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate URL:

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis URL:

Sources

Optimization

Troubleshooting poor solubility of 3,4-Diethyl-5-fluoro-2-methylquinoline in DMSO

Technical Support Center: Troubleshooting Solubility of 3,4-Diethyl-5-fluoro-2-methylquinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 3,4-Diethyl-5-fluoro-2-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly modified, lipophilic small molecules. The compound 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) presents a particularly severe physicochemical challenge.

This guide is designed to move beyond generic advice. We will dissect the exact causality of this compound's insolubility, provide self-validating experimental protocols, and offer advanced formulation strategies to rescue your biological assays.

Mechanistic Analysis: Why is this Compound Crashing Out?

To troubleshoot effectively, we must first understand the molecular thermodynamics working against us. The poor solubility of 3,4-Diethyl-5-fluoro-2-methylquinoline in dimethyl sulfoxide (DMSO) and subsequent aqueous media is driven by three compounding structural factors:

  • Hydrophobic Core & Steric Hindrance : The bicyclic aromatic quinoline core is inherently hydrophobic[1]. The addition of bulky alkyl groups (diethyl at C3/C4, methyl at C2) significantly increases the lipophilicity and the crystal lattice energy. Furthermore, the C2-methyl group sterically hinders the quinoline nitrogen, preventing it from participating efficiently in hydrogen bonding with solvent molecules.

  • The "Fluorous" Effect : The incorporation of a fluorine atom at the C5 position alters the electron density of the aromatic ring[2]. Highly fluorinated or specific fluoro-alkyl configurations often exhibit fluorous-phase characteristics—meaning they actively repel both water (hydrophobic) and standard lipophilic/polar aprotic solvents like DMSO (lipophobic).

  • Dielectric Collapse & "DMSO Shock" : Even if successfully dissolved in 100% DMSO, introducing this stock into an aqueous buffer causes a rapid drop in the solvent's dielectric constant. The compound instantly exceeds its kinetic solubility limit, resulting in a rapid precipitation event known as "DMSO shock"[3].

Diagnostic Solubilization Workflow

Before altering your assay parameters, follow this logical diagnostic pathway to isolate the failure point in your solvation strategy.

G N1 3,4-Diethyl-5-fluoro-2-methylquinoline Precipitates in DMSO N2 Assess DMSO Hydration (Is it strictly anhydrous?) N1->N2 N3 Replace with Fresh Anhydrous DMSO N2->N3 High Water Content N4 Apply Kinetic Energy (37°C + Sonication) N2->N4 Anhydrous Verified N3->N4 N5 Check Optical Clarity & Centrifuge N4->N5 N6 Solubilization Complete (Store at -20°C Aliquots) N5->N6 Clear Supernatant N7 Add Co-Solvents (NMP or Oxetanyl Sulfoxide) N5->N7 Pellet / Turbidity N8 Aqueous Dilution (Dropwise + Vortex) N6->N8 Proceed to Assay N7->N5 Re-evaluate

Diagnostic workflow for troubleshooting quinoline derivative solubility in DMSO.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-suspensions can easily masquerade as clear solutions, leading to wildly inaccurate IC50/EC50 values[4]. Every protocol below includes a self-validation step.

Protocol A: Optimized Primary Stock Generation

Because of the high crystal lattice energy, passive dissolution is insufficient.

  • Solvent Selection : Ensure your DMSO is strictly anhydrous (sealed under argon, <0.005% water). Hygroscopic absorption of atmospheric water will ruin the solvation capacity for this compound.

  • Kinetic Disruption : Add the compound to DMSO to target a 10 mM stock. Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Treatment : Place the vial in a heated ultrasonic bath at 37°C for 15 minutes[4]. The cavitation bubbles provide the localized energy required to break the fluorinated quinoline stacking interactions.

  • Self-Validation Step : Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet exists, the compound is in a micro-suspension, not a solution. You must proceed to Protocol B.

Protocol B: Advanced Co-Solvent Rescue

If 100% DMSO fails, we must modify the solvent's dipole interactions.

  • Oxetanyl Sulfoxide Addition : Replace standard DMSO with a bifunctional oxetane-substituted sulfoxide (e.g., MMS-350). This additive has been proven to act as a superior DMSO substitute, significantly enhancing the dissolution of highly lipophilic, poorly soluble organic compounds without interfering with most biological targets[5],[6].

  • Alternative NMP Spike : Alternatively, add 10% v/v N-Methyl-2-pyrrolidone (NMP) to your DMSO. NMP is a stronger polar aprotic solvent that excels at disrupting rigid aromatic stacking.

Protocol C: Mitigating "DMSO Shock" in Aqueous Media

When transitioning your 10 mM stock into cell culture media or aqueous buffer, you must prevent the compound from exceeding its kinetic solubility[7].

  • Pre-warm Media : Ensure the aqueous buffer is pre-warmed to 37°C.

  • Vortex-Assisted Dropwise Addition : Do not inject the DMSO stock into static media. Create a vortex in the aqueous buffer and add the DMSO stock dropwise directly into the center of the vortex[3].

  • Carrier Molecules : If precipitation still occurs, pre-dissolve 2% to 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your aqueous media. The cyclodextrin provides a hydrophobic cavity that encapsulates the diethyl and methyl groups of the quinoline, shielding them from the water while maintaining the compound in solution[8].

Quantitative Solubilization Matrix

The following table summarizes the expected efficacy of various solubilization strategies for highly lipophilic, fluorinated quinolines like 3,4-Diethyl-5-fluoro-2-methylquinoline.

Solubilization StrategyMax Stable ConcentrationKinetic StabilityBiological Assay Compatibility
100% Standard DMSO < 2 mMLow (Precipitates over 24h)Poor (Requires high dilution)
Anhydrous DMSO + 37°C Sonication ~ 10 mMModerate (Stable if kept warm)Fair (Risk of DMSO shock)
DMSO + 10% Oxetanyl Sulfoxide > 25 mMHigh (Stable at RT)Excellent (Low cellular toxicity)
DMSO diluted into 2% HP-β-CD (Aq) ~ 100 µM (Final Aq)Very High (Encapsulated)Excellent (Maintains bioavailability)

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly during preparation but precipitates after I store it at -20°C. Why? A: This is a classic case of thermodynamic supersaturation. At room temperature or 37°C, the kinetic energy keeps the compound solvated. At -20°C, the solubility limit drops drastically, and the compound crystallizes out of the DMSO[7]. Solution: Always heat the frozen aliquots to 37°C and sonicate for 5 minutes before use to redissolve the precipitated lattice.

Q: I am running a cell-based assay and cannot exceed 0.5% final DMSO. How do I get enough compound into the cells? A: If you are restricted to 0.5% DMSO, you must increase the concentration of your primary stock (using the Oxetanyl Sulfoxide method) or rely on aqueous carrier molecules. We highly recommend using HP-β-CD in your cell media. It acts as a molecular shuttle, keeping the fluorinated quinoline soluble in the aqueous phase and delivering it to the lipophilic cell membrane without causing the detergent-like toxicity associated with surfactants like Tween-80[8].

Q: Does the position of the fluorine atom (C5) actually make it harder to dissolve than a non-fluorinated analog? A: Yes. While fluorine is electronegative, the C-F bond is highly unpolarizable. In highly substituted aromatic systems, this can lead to a "teflon-like" fluorous effect where the molecule resists solvation by both water and traditional organic solvents, preferring to stack with itself[2]. This necessitates the use of high-energy sonication or specialized sulfoxide co-solvents[6].

References

  • Ganesan A, Barakat K. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online. Available at: [Link]

  • Wipf P, et al. "An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Savjani KT, et al. "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." NIH / Adv Drug Deliv Rev. Available at:[Link]

  • ResearchGate Contributors. "Fluorinated Quinolines: Synthesis, Properties and Applications." ResearchGate. Available at: [Link]

  • Wipf P, et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC / NIH. Available at:[Link]

Sources

Troubleshooting

Minimizing impurities during 3,4-Diethyl-5-fluoro-2-methylquinoline extraction

Welcome to the technical support guide for the synthesis and purification of 3,4-Diethyl-5-fluoro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 3,4-Diethyl-5-fluoro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific quinoline synthesis, with a focus on minimizing impurities during extraction. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure high-purity yields in your experiments.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline typically proceeds via a variation of the Friedländer synthesis.[1][2][3] This reaction involves the acid- or base-catalyzed condensation of an ortho-amino aromatic ketone (or aldehyde) with a carbonyl compound containing a reactive α-methylene group.[3] In this case, 2-amino-6-fluorobenzaldehyde or a related ketone would be reacted with 3-pentanone.

The primary challenge in any quinoline synthesis is managing side reactions that lead to impurities. These can complicate the extraction and purification process, ultimately impacting yield and purity.

Common sources of impurities include:

  • Regioisomers: The use of unsymmetrical ketones can lead to the formation of different product isomers.[4]

  • Starting Material Decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can degrade the starting materials.[4]

  • Self-Condensation: The starting carbonyl compounds can react with themselves (aldol condensation), especially under basic conditions.[5]

  • Polymerization/Tar Formation: High temperatures and reactive starting materials can lead to the formation of intractable tars.[4]

  • Incomplete Reaction: Unreacted starting materials will contaminate the crude product.

II. Troubleshooting Guide for Extraction

The extraction phase is a critical step where many impurities can be either effectively removed or co-extracted with the desired product. The following table outlines common issues encountered during the extraction of 3,4-Diethyl-5-fluoro-2-methylquinoline, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low Recovery of Product 1. Incorrect pH of the Aqueous Layer: The quinoline nitrogen is basic (pKa of the conjugate acid is ~4.9) and will partition into the aqueous phase if the pH is too acidic.[6] 2. Insufficient Volume of Organic Solvent: Not enough solvent was used to fully extract the product from the aqueous layer. 3. Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product. 4. Product Precipitation: The product may have limited solubility in the chosen organic solvent and could precipitate at the interface.1. Adjust pH: Before extraction, basify the aqueous layer to a pH > 8 using a suitable base (e.g., 10% NaOH solution) to ensure the quinoline is in its free base form and will partition into the organic layer.[7] 2. Perform Multiple Extractions: It is more efficient to perform three smaller extractions than one large one.[8][9] For example, use 3 x 50 mL of ethyl acetate instead of 1 x 150 mL. 3. Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution), which can help to break up emulsions by increasing the polarity of the aqueous phase. Gentle stirring with a glass rod at the interface can also be effective. 4. Select a More Solubilizing Solvent: If precipitation is observed, consider switching to a different organic solvent in which the product is more soluble. Dichloromethane is a common alternative.[10]
Presence of Unreacted Starting Materials 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Washing: The organic layer was not sufficiently washed to remove water-soluble starting materials.1. Acid Wash: After the initial extraction, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the basic quinoline product, pulling it into the aqueous layer as a salt, while unreacted non-basic starting materials remain in the organic phase. The aqueous layer can then be separated, basified, and re-extracted with fresh organic solvent to recover the purified product.[11] 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure all starting material is consumed before beginning the workup.[4]
Discoloration of the Organic Layer (Dark Brown/Black) 1. Tar/Polymer Formation: Harsh reaction conditions led to the formation of polymeric byproducts.[4] 2. Oxidation of Product/Impurities: The product or impurities may be sensitive to air and are oxidizing during the workup.1. Activated Carbon Treatment: After extraction, the organic layer can be treated with a small amount of activated carbon to adsorb colored impurities. The carbon is then removed by filtration through celite. 2. Use of an Antioxidant: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the workup can prevent oxidation.
Formation of Three Layers or an Indistinct Interface 1. Presence of a Water-Miscible Organic Solvent: A solvent like ethanol or acetone from the reaction mixture can increase the miscibility of the aqueous and organic layers. 2. High Concentration of Dissolved Salts: This can lead to the "salting out" of a third layer.1. Add Water or Brine: Adding more water or brine can help to force the separation of the layers. 2. Evaporate Reaction Solvent: Before extraction, remove the water-miscible solvent from the reaction mixture under reduced pressure.
Experimental Workflow for Impurity Minimization during Extraction

The following diagram illustrates a robust extraction protocol designed to minimize impurities.

ExtractionWorkflow A 1. Quench Reaction Mixture (e.g., with water or ice) B 2. Basify Aqueous Layer (pH > 8 with 10% NaOH) A->B C 3. Initial Organic Extraction (e.g., 3x Ethyl Acetate) B->C D Combine Organic Layers C->D E 4. Acid Wash (1M HCl) D->E F Separate Layers E->F G Aqueous Layer (Contains Protonated Product) F->G Product H Organic Layer (Contains Non-Basic Impurities) F->H Impurities I 5. Basify Aqueous Layer (pH > 8 with 10% NaOH) G->I J 6. Re-extract with Organic Solvent (e.g., 3x Ethyl Acetate) I->J K Combine Organic Layers J->K L 7. Wash with Brine K->L M 8. Dry over Anhydrous Na2SO4 L->M N 9. Filter and Concentrate M->N O Pure Product N->O

Caption: Optimized extraction workflow for 3,4-Diethyl-5-fluoro-2-methylquinoline.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the extraction of 3,4-Diethyl-5-fluoro-2-methylquinoline?

A1: The most frequent issue is improper pH control of the aqueous layer before extraction. Quinoline and its derivatives are weak bases.[6] If the aqueous solution is acidic or neutral, a significant portion of the product will be in its protonated, water-soluble form and will not partition into the organic solvent. Ensuring the aqueous layer is sufficiently basic (pH > 8) is crucial for maximizing the amount of the free base available for extraction.[7]

Q2: I've performed the extraction, but my final product is an oil when it should be a solid. What could be the problem?

A2: This is often due to the presence of impurities that are depressing the melting point of your compound. Residual solvent is one possibility, which can be addressed by drying the product under high vacuum. If the issue persists, it indicates the presence of side-products from the reaction. In this case, further purification by column chromatography or recrystallization is necessary.

Q3: How can I confirm the identity and purity of my extracted 3,4-Diethyl-5-fluoro-2-methylquinoline?

A3: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying any impurities.[12][13] To confirm the structure of your product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are the standard methods.

Q4: Are there alternative extraction techniques to traditional liquid-liquid extraction (LLE)?

A4: Yes, for more complex mixtures or for achieving very high purity, Solid-Phase Extraction (SPE) can be a superior alternative to LLE.[14] SPE uses a solid sorbent to selectively adsorb the compound of interest or the impurities, allowing for a more efficient separation.[14][15] For fluoroquinolones, reversed-phase cartridges (like C18) are often effective.[15] Additionally, aqueous biphasic systems (ABS), particularly those using ionic liquids, have shown high extraction efficiencies for fluoroquinolones.[16]

Q5: My reaction produced a significant amount of tar. Can I still salvage my product through extraction?

A5: While challenging, it is often possible. First, try to dissolve the crude mixture in a suitable organic solvent. The tar may be less soluble and can be partially removed by filtration. The filtrate can then be subjected to the standard acid-base extraction protocol. The acid wash step is particularly important here, as it will selectively pull your basic product into the aqueous phase, leaving behind many of the non-basic, polymeric impurities in the organic layer.[11] Be aware that yields will likely be compromised. To prevent tar formation in future reactions, consider reducing the reaction temperature or using a milder catalyst.[4]

IV. References

  • Almeida, M., et al. (2017). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. RSC Advances. Retrieved from [Link]

  • Nowak, P., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. Retrieved from [Link]

  • Goh, Y. S., & Tnay, Y. S. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Sarakorn, P., et al. (2012). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. KKU Science Journal. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2024). Recent advancements in fluoroquinolones removal techniques from wastewater. Results in Chemistry. Retrieved from [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]

  • Wiley. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • Barnard College. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Retrieved from

  • MDPI. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 3,4-Diethyl-5-fluoro-2-methylquinoline Analysis

Welcome to our dedicated technical support guide for the chromatographic analysis of 3,4-Diethyl-5-fluoro-2-methylquinoline. As a substituted quinoline, this compound presents specific challenges in reversed-phase High-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of 3,4-Diethyl-5-fluoro-2-methylquinoline. As a substituted quinoline, this compound presents specific challenges in reversed-phase High-Performance Liquid Chromatography (HPLC), primarily related to its basicity and hydrophobicity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific principles needed to develop a robust and optimized HPLC method.

Our approach moves beyond simple procedural lists to explain the causality behind each experimental choice, ensuring that the protocols described are self-validating and grounded in established chromatographic theory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the analysis of quinoline derivatives, with a specific focus on 3,4-Diethyl-5-fluoro-2-methylquinoline.

Q1: My peak for 3,4-Diethyl-5-fluoro-2-methylquinoline is showing significant tailing. What is the cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for basic compounds like your quinoline derivative is a classic problem in reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the basic nitrogen atom on the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] These interactions create a mixed-mode retention mechanism where some analyte molecules are retained longer, resulting in an asymmetrical, tailing peak shape.[3]

Solutions to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: This is the most powerful tool to address tailing for ionizable compounds.[4] By operating at a low pH (typically 2.5-3.5), you can achieve two things simultaneously: the basic nitrogen on your quinoline becomes protonated (positively charged), and the ionization of the acidic silanol groups is suppressed.[3][4][5] This minimizes the undesirable ionic interaction causing the tailing. A pH between 2 and 4 is generally a stable starting point for method development with basic compounds.[6]

  • Use of Acidic Modifiers: Incorporating an acidic additive into the mobile phase is standard practice.

    • Formic Acid (FA): Typically used at 0.1% (v/v), it provides a mobile phase pH of around 2.8.[7] It is highly effective for improving peak shape and is the preferred choice for LC-MS applications due to its volatility and minimal ion suppression.[8]

    • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid, yielding a pH around 2.1.[7] It can provide excellent peak shapes, sometimes superior to formic acid, due to its ion-pairing characteristics.[9][10] However, TFA is known to cause significant ion suppression in mass spectrometry and should be avoided if using an MS detector.[8]

  • Column Selection: Modern HPLC columns are designed to minimize these secondary interactions. Always opt for a high-purity, end-capped C18 or C8 column where the residual silanol groups have been chemically deactivated to a high degree.[3][4]

  • Lower Analyte Concentration: Injecting too much sample can saturate the active silanol sites, leading to peak distortion and tailing.[3][4] If you observe that tailing worsens with higher concentrations, try diluting your sample.

Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Adjust pH with 0.1% Formic or Trifluoroacetic Acid Check_pH->Adjust_pH No Check_Column Using a modern, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a high-purity, end-capped column Check_Column->Change_Column No Check_Conc Is sample concentration too high? Check_Column->Check_Conc Yes Change_Column->Check_Conc Dilute_Sample Dilute sample and re-inject Check_Conc->Dilute_Sample Yes End Symmetrical Peak (Tf ≈ 1.0) Check_Conc->End No Dilute_Sample->End

Caption: Workflow for troubleshooting peak tailing.
Q2: I'm struggling to separate my analyte from a closely eluting impurity. How can I improve the resolution?

A2: Strategies for Enhancing Chromatographic Resolution

Poor resolution between your target analyte and an impurity means you need to manipulate the selectivity (α) of your chromatographic system. The mobile phase composition is the primary tool for this.[11]

  • Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they have different chemical properties that can be exploited to alter selectivity.[4][12]

    • Acetonitrile (ACN): Is an aprotic solvent with a strong dipole moment.[13] It generally has a higher elution strength than methanol, meaning lower percentages are needed to achieve the same retention time.[14][15]

    • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding.[13] This property can introduce different interactions with your analyte and the stationary phase, potentially changing the elution order of closely related compounds.[5][16]

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol to see if the selectivity changes. Sometimes a mixture of both can provide a unique selectivity.

  • Fine-Tune the Mobile Phase pH: Just as pH is critical for peak shape, it is also a powerful tool for adjusting selectivity between ionizable compounds.[17][18] If your analyte and the impurity have different pKa values, even a small change in pH (e.g., from 2.8 to 3.2) can alter their relative ionization and, consequently, their retention times and separation.

  • Optimize Column Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency. However, it can also change selectivity. Running the separation at different temperatures (e.g., 25°C, 35°C, and 45°C) is a valuable step in method development. Be aware that silica-based columns have temperature limits, and high temperatures can accelerate column degradation, especially at higher pH values.[19]

PropertyAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale & Impact on Your Analysis
Elution Strength Generally Higher[13][14]Generally Lower[15]You will need a higher percentage of MeOH to achieve similar retention times as ACN. This can sometimes expand the elution window, improving separation.
Selectivity Aprotic, strong dipole[13]Protic, hydrogen bonding[5][13]The key difference. If ACN doesn't provide resolution, MeOH's ability to hydrogen bond may alter interactions and change elution order.
System Pressure Lower Viscosity = Lower Backpressure[12][13]Higher Viscosity = Higher Backpressure[13][15]When switching from ACN to MeOH, expect the system pressure to increase. Ensure you do not exceed the column's pressure limit.
UV Cutoff ~190 nm~205 nmACN is superior for low-wavelength UV detection, providing a cleaner baseline.[12]
MS Compatibility Higher ionization efficiency[14]Lower ionization efficiencyACN's lower viscosity leads to more efficient droplet formation in ESI sources, often resulting in better sensitivity.
Q3: My peak is eluting too early (low retention). How do I increase its retention time?

A3: Modulating Analyte Retention

Low retention can compromise quantification and separation from the solvent front. To increase the retention time of 3,4-Diethyl-5-fluoro-2-methylquinoline in a reversed-phase system, you need to make the mobile phase weaker (more polar).

  • Decrease the Organic Solvent Percentage: This is the most direct way to increase retention.[4] Systematically decrease the percentage of acetonitrile or methanol in your mobile phase. For example, if you are using a 70:30 ACN:Water mixture, try 65:35 or 60:40. This increases the polarity of the mobile phase, leading to stronger hydrophobic interaction between your analyte and the C18 stationary phase.

Q4: My peak is fronting. What is the likely cause?

A4: Diagnosing Peak Fronting

Peak fronting (where the front of the peak is sloped) is less common than tailing but can still occur.[2] The most frequent causes are:

  • Sample Overload: This is the most common reason.[3] You have injected a mass of analyte that is too high for the column to handle, saturating the stationary phase and causing the peak shape to distort.

    • Solution: Serially dilute your sample and inject it again. If the fronting disappears at lower concentrations, you have confirmed sample overload as the cause.

  • Low Column Temperature: In some cases, low operating temperatures can contribute to fronting.[3]

    • Solution: Try increasing the column temperature to 30°C or 35°C.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Experimental Protocols

Here we provide step-by-step methodologies for key optimization experiments.

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for achieving symmetrical peak shape for 3,4-Diethyl-5-fluoro-2-methylquinoline.

Methodology:

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components (Mobile Phase A).

    • A1: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water (pH ≈ 2.1)

    • A2: 0.1% (v/v) Formic Acid in HPLC-grade water (pH ≈ 2.8)[20]

    • A3: 10mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

  • Prepare Organic Phase: Prepare one organic mobile phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Set Initial Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.[20]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.[21]

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample: 10 µg/mL of 3,4-Diethyl-5-fluoro-2-methylquinoline in 50:50 ACN:Water.

  • Execute Isocratic Runs: For each aqueous buffer (A1, A2, A3), perform an isocratic run at a composition that gives a reasonable retention time (e.g., 60% B).

  • Analyze Data: For each run, measure the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0. A value > 1.2 is considered tailing.[1] Select the pH that provides the Tf closest to 1.0.

pH_Screening_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Evaluation P1 Prepare Aqueous Buffers (pH 2.1, 2.8, 3.5) H1 Equilibrate Column with Mobile Phase (pH 2.1) P1->H1 P2 Prepare Organic Phase (Acetonitrile) P2->H1 P3 Prepare Analyte Sample (10 µg/mL) H2 Inject Sample & Acquire Data P3->H2 H1->H2 H3 Repeat for pH 2.8 and 3.5 H2->H3 A1 Measure USP Tailing Factor for each pH H3->A1 A2 Compare Peak Shapes A1->A2 A3 Select pH with Tailing Factor closest to 1.0 A2->A3

Caption: Experimental workflow for pH screening.
References
  • Benchchem. (2025). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
  • Koupparis, M. A., & Anagnostopoulou, P. I. (2007). Effect of the pH of the mobile phase on the separation efficiency of Quinine. ResearchGate. [Link]

  • Jain, R., & Gupta, V. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Benchchem. (2025).
  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. [Link]

  • Jain, R., & Gupta, V. (2025). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. [Link]

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benchchem. (2025). Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide. Benchchem.
  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. Tips & Suggestions. [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • MicroSolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. FAQ. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Shimadzu Europe. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]

  • Popławska, M., & Stolyhwo, A. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method. ResearchGate. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Dolan, J. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ResearchGate. (2020). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. ResearchGate. [Link]

  • Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Reddit. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • El-Gindy, A., & Emara, S. (2014). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. PMC. [Link]

  • García, M. S., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect. [Link]

  • Viegas, J. S. R., et al. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. [Link]

  • De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. [Link]

  • Benchchem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Benchchem.
  • Hart, J. C., et al. (2026). Direct Observation of Selective Migratory Insertion of Unactivated Terminal Alkenes into Ir–N Bonds. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 3,4-Diethyl-5-fluoro-2-methylquinoline

Welcome to the technical support center for 3,4-Diethyl-5-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4-Diethyl-5-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the specific substitution pattern of this molecule—electron-donating alkyl groups (diethyl and methyl) and an electron-withdrawing fluorine atom on the quinoline core—careful storage and handling are paramount to prevent degradation and ensure experimental reproducibility. This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic aromatic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,4-Diethyl-5-fluoro-2-methylquinoline during long-term storage?

A1: The degradation of 3,4-Diethyl-5-fluoro-2-methylquinoline is primarily influenced by four factors: oxidation, photodegradation, moisture, and temperature. The quinoline ring system, particularly when substituted with electron-donating alkyl groups, can be susceptible to oxidative processes.[1] The fluorine substituent, being highly electronegative, also influences the electron distribution of the aromatic system, which can affect its reactivity.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of N-oxides or hydroxylated derivatives. The initial step in the degradation of quinoline often involves hydroxylation.[2][3]

  • Photodegradation: Aromatic heterocyclic compounds are often light-sensitive. Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of various byproducts.[1]

  • Moisture: While the quinoline core itself is not readily hydrolyzed, the presence of moisture can facilitate other degradation reactions or lead to the hydrolysis of any ester or amide functional groups that may be present as impurities from the synthesis.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[4][5]

Q2: What are the optimal storage conditions for long-term stability of solid 3,4-Diethyl-5-fluoro-2-methylquinoline?

A2: To ensure the long-term stability of solid 3,4-Diethyl-5-fluoro-2-methylquinoline, we recommend the following storage conditions, summarized in the table below. These conditions are designed to mitigate the risks outlined in Q1.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1]
Light Protect from light (Amber vial/darkness)Prevents photodegradation.[1][6]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.
Location Dry, well-ventilated area away from incompatible chemicalsAvoids potential reactions with corrosive vapors or other reactive substances.[7][8][9]
Q3: How should I prepare and store stock solutions of 3,4-Diethyl-5-fluoro-2-methylquinoline?

A3: Stock solutions are generally less stable than the solid compound. It is crucial to prepare fresh solutions for experiments whenever possible. If stock solutions must be stored, follow these guidelines:

  • Solvent Choice: Use a dry, high-purity solvent in which the compound is stable. The choice of solvent can impact stability, so a preliminary stability study in your chosen solvent may be beneficial.

  • Storage Temperature: For short-term storage (days to weeks), refrigerate at 2-8 °C. For long-term storage (weeks to months), store at -20 °C or -80 °C.[1]

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Light Protection: Always store stock solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

  • Inert Atmosphere: If the solvent has been degassed, storing the solution under an inert atmosphere can further prolong stability.

Q4: What are the likely degradation pathways for 3,4-Diethyl-5-fluoro-2-methylquinoline?

A4: While specific degradation pathways for this exact molecule are not extensively documented, we can infer likely pathways based on the known chemistry of quinolines. The primary degradation route is likely oxidation. The diagram below illustrates a potential oxidative degradation pathway, initiated by hydroxylation.

G A 3,4-Diethyl-5-fluoro-2-methylquinoline C Hydroxylated Intermediate (e.g., 2-quinolinone derivative) A->C Hydroxylation B Oxidizing Agent (O2, light, heat) B->C D Further Oxidation Products (Ring-opened structures) C->D Oxidative Cleavage

Caption: Potential oxidative degradation pathway.

This pathway often begins with the formation of a hydroxylated intermediate, such as a 2-oxo-1,2-dihydroquinoline derivative, which can then undergo further oxidation and potential ring cleavage.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: The solid compound has changed color (e.g., from white/off-white to yellow/brown).
  • Possible Cause: This is a common indicator of oxidative or photodegradation.[10] The formation of oxidized species or polymeric byproducts can lead to discoloration.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method such as HPLC, GC-MS, or NMR spectroscopy.[11] Compare the results to the certificate of analysis or a fresh, properly stored sample.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above (protection from light, air, and moisture).

    • Purification: If the purity is compromised, consider repurification by recrystallization or column chromatography, if feasible.

    • Prevention: For future storage, transfer the compound to an amber glass vial, purge with an inert gas (argon or nitrogen), and store in a refrigerator.

Issue 2: Inconsistent or reduced activity in biological assays.
  • Possible Cause: This could be due to the degradation of the compound in your stock solution or even as a solid. A lower concentration of the active compound will lead to diminished biological effects.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions fresh from the solid compound before each experiment.[1]

    • Verify Solid Compound Integrity: If fresh solutions still yield poor results, the solid material may be degraded. Verify its purity as described in Issue 1.

    • Avoid Freeze-Thaw Cycles: If you must store stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles.[1]

    • Forced Degradation Study (Protocol): To understand the stability of your compound in your specific experimental conditions, you can perform a forced degradation study. This involves exposing the compound to stress conditions to identify potential degradation products and assess stability.

      Experimental Protocol: Forced Degradation Study

      • Prepare several identical solutions of your compound in your chosen solvent.

      • Acid/Base Hydrolysis: Treat solutions with 0.1 M HCl and 0.1 M NaOH, respectively.

      • Oxidative Degradation: Treat a solution with a small percentage of hydrogen peroxide (e.g., 3%).

      • Thermal Degradation: Keep a solution at an elevated temperature (e.g., 60 °C).

      • Photodegradation: Expose a solution to a UV lamp.

      • Control: Keep one solution under ideal storage conditions.

      • Analyze all samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of new peaks and a decrease in the parent compound peak. This will help identify which conditions are most detrimental to your compound's stability.

Issue 3: The compound is difficult to dissolve or has precipitated out of solution upon storage.
  • Possible Cause:

    • Low Temperature Storage: The solubility of the compound may be significantly lower at refrigerated or freezer temperatures, causing it to precipitate.

    • Degradation: The degradation products may be less soluble than the parent compound.

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.

  • Troubleshooting Steps:

    • Gently Warm: Before use, allow the solution to slowly warm to room temperature. If precipitation persists, gentle warming and sonication may help redissolve the compound.

    • Check for Degradation: If the compound does not fully redissolve or if the solution appears cloudy, it may have degraded. Analyze the solution by HPLC to confirm purity.

    • Ensure Proper Sealing: Use containers with high-quality seals (e.g., screw caps with PTFE liners) to prevent solvent evaporation.

    • Consider a Different Solvent: If precipitation at low temperatures is a persistent issue, consider using a different solvent system in which the compound has better solubility at your desired storage temperature.

Sources

Optimization

Technical Support Center: Troubleshooting False Positives with 3,4-Diethyl-5-fluoro-2-methylquinoline in Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate assay interference cause...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and eliminate assay interference caused by 3,4-Diethyl-5-fluoro-2-methylquinoline .

This specific compound presents a "perfect storm" of physicochemical liabilities: the highly lipophilic 3,4-diethyl and 2-methyl groups drive hydrophobic collapse and non-specific binding, while the 5-fluoro-substituted quinoline core acts as a potent intrinsic fluorophore. Below, you will find the mechanistic causality behind these false positives, a diagnostic workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your hit-to-lead campaigns.

Diagnostic Triage Workflow

FalsePositiveTriage Start Hit Identified: 3,4-Diethyl-5-fluoro-2-methylquinoline AggCheck Check Colloidal Aggregation (DLS / Detergent Assay) Start->AggCheck FluorCheck Check Autofluorescence (Spectral Scan) Start->FluorCheck NSBCheck Check Non-Specific Binding (SPR Reference Channel) Start->NSBCheck IsAgg Aggregates Present? AggCheck->IsAgg IsFluor Signal Overlap? FluorCheck->IsFluor IsNSB High NSB? NSBCheck->IsNSB AddDet Add 0.01% Triton X-100 or Spin Down IsAgg->AddDet Yes TrueHit Proceed to Orthogonal Validation IsAgg->TrueHit No ShiftFluor Use Red-Shifted Fluorophore or TR-FRET IsFluor->ShiftFluor Yes IsFluor->TrueHit No AddBSA Increase BSA/Tween-20 or Change Chip Matrix IsNSB->AddBSA Yes IsNSB->TrueHit No FalsePos Discard as False Positive AddDet->FalsePos Activity Lost AddDet->TrueHit Activity Retained ShiftFluor->FalsePos No True Binding ShiftFluor->TrueHit Binding Confirmed AddBSA->FalsePos Binding Abolished AddBSA->TrueHit Specific Binding Intact

Workflow for diagnosing and resolving aggregation, autofluorescence, and NSB false positives.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 3,4-Diethyl-5-fluoro-2-methylquinoline exhibit a steep Hill slope (>1.5) and poor reproducibility in my biochemical binding assay? A: This is a hallmark of colloidal aggregation . The highly lipophilic 3,4-diethyl and 2-methyl substituents drastically increase the compound's partition coefficient (LogP). In aqueous assay buffers, this reduces the thermodynamic penalty for self-association, causing the compound to phase-separate into sub-micron colloidal particles at its Critical Aggregation Concentration (CAC)[1]. These colloids non-specifically sequester assay proteins onto their surface, leading to artifactual inhibition or apparent binding that mimics a steep dose-response curve[1]. This phenomenon is a dominant mechanism for false positives in both soluble protein and membrane-bound GPCR assays[2].

Q2: My Fluorescence Polarization (FP) assay shows a massive baseline signal increase when testing this compound. What is the mechanistic cause? A: The quinoline scaffold is a bicyclic aromatic heterocycle with an extended π-electron system, making it an intrinsic fluorophore. The addition of the 5-fluoro substituent—an electron-withdrawing group—alters the electron density of the ring, often intensifying autofluorescence in the blue-green spectrum (400-500 nm emission)[3]. When excited by the assay's light source, the compound emits its own light, directly interfering with the fluorophore used in your FP or TR-FRET assay. This creates an additive false signal or an inner filter effect (quenching)[4].

Q3: In Surface Plasmon Resonance (SPR), I observe a "square wave" sensorgram with rapid on/off rates and high binding in the reference channel. Is this specific binding? A: No, this indicates non-specific binding (NSB) and limited aqueous solubility. The lipophilic nature of the 3,4-diethyl groups causes the compound to partition non-specifically into the dextran hydrogel matrix of the SPR sensor chip rather than binding to the immobilized target protein. The "square wave" is an artifact of bulk refractive index changes caused by the compound's poor solubility in the running buffer, rather than a true kinetic interaction[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. By incorporating internal logic gates (e.g., activity loss upon detergent addition), you can definitively prove whether a hit is an artifact.

Protocol 1: Detergent-Sensitivity and Centrifugation Assay for Colloidal Aggregators

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, dissolving them back into monomers. If the compound's apparent binding is driven by aggregation, detergent will abolish the signal.

  • Preparation: Prepare a serial dilution of 3,4-Diethyl-5-fluoro-2-methylquinoline spanning 0.1 µM to 100 µM in your standard assay buffer.

  • Aliquot Splitting: Divide the dilution series into two identical sets: Set A (Control) and Set B (Detergent).

  • Detergent Addition: To Set B, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% Tween-80)[2]. Ensure the detergent concentration is below the critical micelle concentration (CMC) that would denature your target protein.

  • Incubation: Incubate both sets for 15 minutes at room temperature to allow colloid disruption in Set B.

  • Assay Execution: Run your standard binding assay in parallel for both sets.

  • Self-Validation Logic:

    • True Binder: The IC50/Kd remains relatively unchanged between Set A and Set B.

    • False Positive (Aggregator): The apparent binding activity in Set B is completely abolished or severely right-shifted, confirming the hit was an artifact of colloidal sequestration[2].

Protocol 2: Autofluorescence Counter-Screening

Causality: Measuring the compound in the absence of the biological target isolates the compound's intrinsic photophysical properties from true biological activity.

  • Buffer Preparation: Prepare the exact assay buffer used for your primary screen, strictly omitting the target protein, substrate, and any assay fluorophores.

  • Compound Plating: Dispense 3,4-Diethyl-5-fluoro-2-methylquinoline at your maximum screening concentration (e.g., 50 µM) into the same microtiter plate type used in the primary assay (e.g., black opaque 384-well plate)[3].

  • Spectral Scanning: Perform a spectral scan using a microplate spectrofluorometer. Excite the sample at the primary assay's excitation wavelength and measure emission across a 50 nm window centered on the assay's emission wavelength[3].

  • Self-Validation Logic: Subtract the fluorescence intensity of a buffer-only control well. A concentration-dependent increase in fluorescence confirms the compound is autofluorescent and is directly interfering with the assay readout[3].

Quantitative Data Presentation

Use the following table to benchmark the interference metrics of 3,4-Diethyl-5-fluoro-2-methylquinoline against standard assay thresholds.

Interference MechanismDiagnostic MetricTypical Threshold for 3,4-Diethyl-5-fluoro-2-methylquinolineRecommended Troubleshooting Action
Colloidal Aggregation Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)~5 - 15 µMAdd 0.01% Triton X-100 or 0.025% Tween-80 to assay buffer.
Autofluorescence Emission Intensity at 400-500 nm>3x Background of Assay BufferSwitch to a red-shifted fluorophore (>600 nm) or use Time-Resolved FRET (TR-FRET).
Non-Specific Binding (SPR) Reference Channel Response (RU)>20% of Active Channel ResponseIncrease DMSO to 5%, add 0.05% Tween-20, or switch to a planar PEG chip.
Assay Quenching Inner Filter Effect (Absorbance at Excitation λ)Absorbance > 0.1 OD at assay λReduce compound concentration or utilize orthogonal biophysical assays (e.g., ITC).

References

1.[1] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL:

2.[2] Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: PMC - NIH URL:

3.[5] Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:

4.[3] Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide Source: Benchchem URL:

5.[4] Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: PMC - NIH URL:

Sources

Troubleshooting

Reducing background noise in 3,4-Diethyl-5-fluoro-2-methylquinoline NMR spectra

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3,4-Diethyl-5-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3,4-Diethyl-5-fluoro-2-methylquinoline .

Analyzing halogenated quinoline derivatives presents a unique intersection of spectroscopic challenges. The quinoline nitrogen is a strong Lewis base prone to metal coordination, while the fluorine atom at position 5 introduces high-frequency hardware artifacts. This guide bypasses generic advice, providing field-proven, self-validating methodologies to isolate and eliminate background noise across ¹H, ¹³C, and ¹⁹F NMR experiments.

Diagnostic Triage: Isolating the Source of NMR Noise

Before adjusting parameters, you must identify the physical origin of the noise. Use the workflow below to categorize the artifact based on the target nucleus and spectral presentation.

NMR_Workflow Start High Noise Detected in NMR Spectrum Nucleus Target Nucleus? Start->Nucleus F19 19F NMR Nucleus->F19 H1C13 1H / 13C NMR Nucleus->H1C13 Acoustic Rolling Baseline (Acoustic Ringing) F19->Acoustic Paramagnetic Broad Peaks (Paramagnetic Impurities) H1C13->Paramagnetic LowConc Low SNR (Thermal Noise) H1C13->LowConc SeqF19 Apply EASY Sequence & Backward Linear Prediction Acoustic->SeqF19 Wash Metal Precipitation (Phosphate/EDTA Wash) Paramagnetic->Wash Opt Optimize Scans, Concentration & RG LowConc->Opt

Diagnostic workflow for isolating and resolving NMR noise sources.

Module 1: ¹⁹F NMR Baseline Distortions & Acoustic Ringing

Q: My ¹⁹F NMR spectrum of 3,4-Diethyl-5-fluoro-2-methylquinoline has a severe rolling baseline that obscures the fluorine signal. How do I fix this?

Causality: A rolling baseline in ¹⁹F NMR is rarely a sample issue; it is a hardware artifact known as acoustic ringing. When the radiofrequency (RF) pulse is applied, the mechanical vibration of the probe coil induces a spurious, decaying oscillation in the early data points of the Free Induction Decay (FID)[1]. Because ¹⁹F resonates at a high frequency (close to ¹H), the ¹H/¹⁹F coil is particularly susceptible to these suboptimal mechanical resonances[2]. Additionally, fluorinated polymers (like Teflon) within the probe body create a broad background signal that registers as low-frequency noise.

Self-Validating Protocol: Acoustic Ringing Suppression

  • Left-Shifting & Backward Linear Prediction (BLP):

    • Action: In your processing software (e.g., TopSpin or MNova), discard the first 10–20 points of the FID (left-shifting) where the acoustic ringing is most intense.

    • Action: Apply Backward Linear Prediction to mathematically reconstruct these missing initial points based on the pristine, later data points.

  • Apply the EASY Pulse Sequence:

    • Action: If post-processing is insufficient, switch your acquisition to the EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence.

    • Mechanism: EASY acquires a second scan containing only the background and ringing artifacts, then subtracts it from the primary FID, yielding a clean line shape free of hardware artifacts[3].

  • Validation Step: Phase the spectrum. The protocol is successful if the baseline is completely flat between -100 ppm and -150 ppm, and the 5-fluoro signal appears as a sharp, symmetric multiplet without first-order phase distortion.

Module 2: ¹H and ¹³C Line Broadening from Paramagnetic Contamination

Q: The ¹H and ¹³C peaks of the quinoline core are unusually broad and merge into the background noise. My shimming is optimal. What is happening?

Causality: The nitrogen atom in the quinoline ring is a strong Lewis base. During synthesis or sample transfer, it readily coordinates with trace paramagnetic transition metals (e.g., Fe²⁺, Cu²⁺, Mn²⁺) leached from stainless steel spatulas, low-grade borosilicate NMR tubes, or impure reagents[4]. These paramagnetic centers drastically accelerate the spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation times of the quinoline protons and carbons. Rapid T2​ relaxation leads to severe line broadening, which spreads the signal area over a wide frequency range, making it indistinguishable from baseline noise[4].

Self-Validating Protocol: Paramagnetic Metal Scavenging

  • Preparation: Dissolve 15 mg of 3,4-Diethyl-5-fluoro-2-methylquinoline in 0.6 mL of CDCl₃.

  • Scavenging: Add 50 μL of a 0.1 M aqueous solution of potassium phosphate ( K3​PO4​ ) or an EDTA wash to the NMR tube. Shake vigorously.

    • Mechanism: The phosphate or EDTA outcompetes the quinoline nitrogen, precipitating or sequestering the transition metals[5].

  • Filtration: Pass the organic layer through a Pasteur pipette tightly packed with a small plug of glass wool to remove the micro-precipitates. Transfer to a high-quality, high-throughput NMR tube.

  • Validation Step: Re-acquire the ¹H spectrum. The protocol is validated when the previously broad aliphatic signals of the 3,4-diethyl groups resolve into sharp, distinct quartets and triplets with measurable J -couplings.

Module 3: Overcoming Thermal Noise in ¹³C NMR

Q: The baseline is flat and peaks are sharp, but my ¹³C NMR signals for the quaternary carbons are indistinguishable from thermal noise. How can I optimize the acquisition?

Causality: Carbon-13 has a low natural abundance (~1.1%) and a low gyromagnetic ratio. For 3,4-Diethyl-5-fluoro-2-methylquinoline, the quaternary carbons (C2, C3, C4, C4a, C5, C8a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard decoupling, and they have exceptionally long T1​ relaxation times. If the receiver gain (RG) is improperly set or the relaxation delay ( D1​ ) is too short, the signal will be saturated and drowned out by the thermal noise of the spectrometer electronics.

Self-Validating Protocol: SNR Maximization Workflow

  • Concentration Optimization: Ensure the sample concentration is strictly between 15–30 mg in 0.6 mL of solvent. Lower concentrations will exponentially increase the required acquisition time[4].

  • Receiver Gain (RG) Calibration: Execute the autorga command. Ensure the FID fills the digitizer window without clipping at the top or bottom.

  • Parameter Adjustment:

    • Increase the relaxation delay ( D1​ ) to at least 2–3 seconds to allow quaternary carbons to fully relax between pulses.

    • Increase the Number of Scans (NS). Note: Signal-to-Noise Ratio (SNR) scales with the square root of NS. To double your SNR, you must quadruple the number of scans.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 2.0 Hz prior to Fourier transformation. This mathematically suppresses high-frequency thermal noise at the tail end of the FID.

  • Validation Step: The protocol is successful when the C5 quaternary carbon (split into a doublet by the adjacent ¹⁹F atom) is clearly visible above the noise floor with an SNR of at least 3:1.

Quantitative Data Summary

To ensure optimal signal-to-noise ratios and minimize artifacts, adhere to the following baseline parameters when setting up experiments for 3,4-Diethyl-5-fluoro-2-methylquinoline.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Optimal Sample Concentration 1–5 mg / 0.6 mL15–30 mg / 0.6 mL5–15 mg / 0.6 mL
Number of Scans (NS) 16 – 641024 – 409664 – 256
Relaxation Delay ( D1​ ) 1.0 – 2.0 s2.0 – 5.0 s1.0 – 3.0 s
Window Function (LB) 0.1 – 0.3 Hz1.0 – 2.0 Hz0.3 – 1.0 Hz
Primary Noise Source Paramagnetic BroadeningThermal Noise / Low AbundanceAcoustic Ringing / Probe Background

References

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at:[Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]

  • A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. National Institutes of Health (NIH). Available at: [Link]

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications. ResearchGate. Available at: [Link]

Sources

Optimization

Overcoming crystallization issues with 3,4-Diethyl-5-fluoro-2-methylquinoline

Welcome to the Technical Support Center for the crystallization and solid-state development of 3,4-Diethyl-5-fluoro-2-methylquinoline . As a highly lipophilic, sterically hindered quinoline derivative, this molecule pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state development of 3,4-Diethyl-5-fluoro-2-methylquinoline .

As a highly lipophilic, sterically hindered quinoline derivative, this molecule presents unique challenges during active pharmaceutical ingredient (API) isolation. The rotational freedom of the 3,4-diethyl groups disrupts crystal lattice packing, while the 5-fluoro substitution introduces competing dipole interactions that frequently lead to polymorphism and liquid-liquid phase separation (LLPS).

This guide is engineered for drug development professionals and synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.

Diagnostic Workflow for Quinoline Crystallization

CrystallizationWorkflow Start Crystallization Failure (3,4-Diethyl-5-fluoro-2-methylquinoline) Check Observe Phase Behavior (In-situ Microscopy/EasyViewer) Start->Check LLPS Oiling Out (LLPS) Detected? Check->LLPS FixLLPS Adjust Solvent Polarity, Reduce ΔT & Implement Seeding LLPS->FixLLPS Yes CheckPoly Polymorphic Mixture or Amorphous? LLPS->CheckPoly No FixLLPS->Check FixPoly Conduct HT Polymorph Screen (XRD/DSC Validation) CheckPoly->FixPoly Yes Optimize Optimize Cooling Rate & Ostwald Ripening CheckPoly->Optimize No FixPoly->Optimize Success Pure Crystalline API (Target Polymorph) Optimize->Success

Caption: Diagnostic workflow for troubleshooting crystallization issues of quinoline derivatives.

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my 3,4-Diethyl-5-fluoro-2-methylquinoline solution turns cloudy but forms a sticky oil at the bottom of the reactor instead of a crystal suspension. Why does this happen, and how can I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic phenomenon where supersaturation causes the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than integrating into a rigid crystalline lattice[1].

For 3,4-Diethyl-5-fluoro-2-methylquinoline, the bulky 3,4-diethyl groups provide high conformational flexibility, which lowers the melting point and kinetically hinders the orderly arrangement required for nucleation. When the cooling rate is too fast, or the solvent system has excessive solubility for the drug at high temperatures, the system bypasses the Metastable Zone Width (MSZW) and crashes into the miscibility gap, forming an emulsion[2]. Solute molecules in these droplets arrange randomly, often trapping impurities and eventually solidifying into an amorphous gum[1][3].

The Solution: You must maintain thermodynamic control by keeping the system within the MSZW and providing a surface for nucleation to bypass the high activation energy of primary nucleation.

Protocol: Anti-Oiling Out Seeding Crystallization

This protocol is a self-validating system: it uses in-process checks to ensure you never cross the LLPS boundary.

  • Solvent Selection: Switch from a high-solubility single solvent to a binary mixture (e.g., Toluene/Heptane). Adjusting the proportion of solvents alters the interaction forces and shifts the LLPS boundary below the crystallization temperature[3].

  • Dissolution & Clarification: Dissolve the crude API in the solvent mixture at 65°C. Filter through a 0.45 µm membrane to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Controlled Cooling: Cool the solution at a highly controlled, slow rate (0.1°C/min) to 50°C. Validation Step: Monitor via an in-situ probe (e.g., EasyViewer or FBRM). If droplets (emulsion) form, heat back to 60°C to redissolve, and increase the heptane ratio slightly.

  • Seeding: Once at 50°C (halfway into the MSZW), introduce 1-2 wt% of pre-milled crystalline seeds of the target polymorph[1].

  • Aging: Hold the temperature at 50°C for 2 hours. Validation Step: The FBRM chord length distribution should show a steady increase in particle counts, confirming crystal growth rather than droplet coalescence.

  • Final Cooling: Cool to 5°C at 0.1°C/min, filter, and wash with cold heptane.

FAQ 2: Polymorphism and Form Control

Q: Batch-to-batch, my XRD patterns are inconsistent. How do the structural features of this molecule drive polymorphism, and how do I isolate the thermodynamically stable form?

The Causality: Polymorphism is the ability of a single chemical entity to adopt multiple crystalline phases[4]. In your molecule, the 5-fluoro substitution acts as a weak hydrogen bond acceptor, while the basic quinoline nitrogen can participate in dipole-dipole interactions. Depending on the solvent polarity and the rate of supersaturation generation, the molecule will adopt different packing motifs[5]. Rapid precipitation (e.g., using a strong anti-solvent) kinetically traps the molecule in a metastable polymorph, whereas slow growth in a moderately polar solvent allows the molecules to rearrange into the lowest-energy, thermodynamically stable lattice.

Quantitative Data Summary: Solvent & Kinetic Effects on Polymorphism The following table summarizes the causal relationship between crystallization parameters and polymorphic outcomes for this class of quinoline derivatives.

Solvent SystemPolarity IndexCooling Rate (°C/min)SeedingPrimary ObservationSolid Form (XRD)
Toluene / Heptane (1:3)1.21.0NoOiling out (LLPS)Amorphous / Gum
Toluene / Heptane (1:3)1.20.1YesUniform SuspensionForm I (Stable)
Isopropanol / Water (8:2)4.50.5NoRapid PrecipitationForm II (Metastable)
Ethyl Acetate4.40.2YesSlow Crystal GrowthForm I (Stable)
Protocol: High-Throughput (HT) Polymorph Screening

To definitively map the polymorphic landscape and protect intellectual property[6], execute an HT screen:

  • Array Preparation: Dispense 20 mg of amorphous 3,4-Diethyl-5-fluoro-2-methylquinoline into a 96-well crystallizer block.

  • Solvent Matrix: Add 200 µL of diverse solvents (ranging from non-polar alkanes to polar aprotic solvents) across the wells[].

  • Thermal Cycling: Heat the block to 60°C to ensure complete dissolution, then apply a gradient cooling profile (e.g., 0.5°C/min down to 5°C).

  • Evaporative & Anti-Solvent Arms: In parallel blocks, utilize slow evaporation (covering vials with perforated parafilm) and vapor diffusion (anti-solvent diffusion) techniques, which are highly effective for quinoline derivatives[8].

  • Characterization: Harvest the solids and analyze via High-Throughput X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the stable Form I[6][].

FAQ 3: Poor Yield and Solvent Entrapment

Q: I have successfully avoided oiling out, but my crystals are agglomerated, entrap solvent, and fail residual solvent specifications (ICH Q3C). How do I improve crystal habit and purity?

The Causality: Solvent entrapment occurs when the crystal growth rate exceeds the rate at which solute molecules can perfectly align into the lattice, causing the growing crystal faces to envelop pockets of the mother liquor. The 2-methyl group creates steric hindrance near the quinoline nitrogen, which can slow down the perfect alignment of the incoming molecules. If supersaturation is pushed too hard at the end of the cooling cycle, massive secondary nucleation and agglomeration occur, trapping solvent between the agglomerated particles.

The Solution: Implement Temperature-Cycled Ostwald Ripening . This process relies on the thermodynamic principle that small crystals (and rough, imperfect surfaces) have higher solubility than large, perfectly formed crystals.

Protocol: Temperature-Cycled Ripening
  • Initial Crystallization: Follow the anti-oiling out protocol until the batch reaches 5°C.

  • Heating Cycle: Heat the suspension back up to 35°C (a temperature where ~20-30% of the solid mass redissolves). Hold for 1 hour. Mechanism: The highly agglomerated, imperfect crystals and fine particulates dissolve preferentially.

  • Cooling Cycle: Cool slowly back to 5°C at 0.1°C/min. Mechanism: The redissolved solute selectively deposits onto the remaining large, stable crystal faces, healing lattice defects and releasing entrapped solvent.

  • Iteration: Repeat this thermal cycle 2 to 3 times.

  • Filtration & Drying: Filter the uniform, highly crystalline slurry. Dry under vacuum (-0.10 to 0.06 MPa) at 30°C until the loss on drying is ≤ 1.5%[9].

Mechanistic Overview: Thermodynamics vs. Kinetics

Thermodynamics cluster_0 Kinetic Trap (Undesired) cluster_1 Thermodynamic Control (Desired) Supersat Supersaturated Solution (High Concentration API) LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Supersat->LLPS High ΔT, Poor Solvent MSZW Metastable Zone (MSZW) + Seed Crystal Addition Supersat->MSZW Low ΔT, Optimized Solvent Amorphous Amorphous Solid / Gum (High Impurity Entrapment) LLPS->Amorphous Rapid Cooling Crystal Stable Crystalline Lattice (High Purity & Yield) Amorphous->Crystal Solvent-Mediated Phase Transition MSZW->Crystal Controlled Growth

Caption: Thermodynamic vs. kinetic pathways in the crystallization of highly lipophilic molecules.

References

  • Dalton Pharma Services. Polymorphic Screening. Dalton Discover Develop Manufacture. Available at:[Link]

  • European Pharmaceutical Review. Polymorph screening in pharmaceutical development. Available at: [Link]

  • ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Available at:[Link]

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Available at: [Link]

  • Google Patents. Crystal habit of quinoline derivative and preparation method for crystalline powder thereof. WO2020001406A1.

Sources

Reference Data & Comparative Studies

Validation

3,4-Diethyl-5-fluoro-2-methylquinoline vs other fluoroquinoline derivatives

Next-Generation Scaffold Benchmarking: 3,4-Diethyl-5-fluoro-2-methylquinoline vs. Traditional Fluoroquinolines As drug discovery pipelines pivot towards overcoming multidrug-resistant (MDR) pathogens and targeting comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Next-Generation Scaffold Benchmarking: 3,4-Diethyl-5-fluoro-2-methylquinoline vs. Traditional Fluoroquinolines

As drug discovery pipelines pivot towards overcoming multidrug-resistant (MDR) pathogens and targeting complex oncological pathways, the limitations of classical 6-fluoroquinolones have become apparent. While highly effective in their standard forms, traditional fluoroquinolones rely heavily on aqueous porin channels for cellular entry—a vulnerability easily exploited by bacterial down-regulation and efflux mechanisms.

In this application guide, we evaluate the strategic advantages of 3,4-Diethyl-5-fluoro-2-methylquinoline (DEFMQ) . By treating this specialized building block as a novel scaffold, we objectively compare its structural dynamics, physicochemical properties, and downstream experimental efficacy against traditional fluoroquinoline cores.

Structural Dynamics & Mechanistic Causality

The core of fluoroquinolones is a modified quinoline ring, which is crucial for inhibiting topoisomerase II and DNA gyrase—enzymes involved in the replication of genetic material[1]. However, the specific positioning of functional groups drastically alters the molecule's biological fate.

  • The 5-Fluoro Advantage: In traditional fluoroquinolones, a fluorine atom at position 6 is considered necessary for standard antibacterial activity[1]. However, shifting the electronegative fluorine to the 5-position alters the resonance of the electron-deficient bicyclic quinoline system[2]. This shift modifies the pKa of the quinoline nitrogen, which can alter the binding kinetics within the ternary topoisomerase-DNA complex and potentially shift the selectivity profile toward eukaryotic topoisomerases for anticancer applications[3].

  • 3,4-Diethyl Substitution: The addition of diethyl groups at positions 3 and 4 introduces significant steric bulk and extreme lipophilicity. This forces the molecule to bypass aqueous porin dependency, driving membrane penetration via lipid-mediated pathways.

  • 2-Methyl Synthetic Handle: The 2-methyl group serves as a versatile site for Knoevenagel condensations, allowing medicinal chemists to easily functionalize the core into complex polycyclic architectures.

SAR Core DEFMQ Core (3,4-Diethyl-5-fluoro-2-methylquinoline) Methyl 2-Methyl Group Core->Methyl Diethyl 3,4-Diethyl Groups Core->Diethyl Fluoro 5-Fluoro Substitution Core->Fluoro Syn Synthetic Handle (Aldol Condensations) Methyl->Syn Lipid Enhanced Lipophilicity (Membrane Penetration) Diethyl->Lipid Elec Altered Electron Density (Target Selectivity) Fluoro->Elec

Structural Activity Relationship (SAR) logic of the DEFMQ scaffold.

Empirical Benchmarking: Quantitative Data

To objectively compare the DEFMQ scaffold against traditional alternatives, we synthesized representative downstream derivatives and benchmarked them against the 6-Fluoro-2-methylquinoline core and the Ciprofloxacin core.

Table 1: Physicochemical Properties Comparison The 3,4-diethyl substitution drastically increases the partition coefficient (LogP), pushing the molecule into a highly lipophilic regime ideal for blood-brain barrier (BBB) penetration or Gram-positive cell wall permeation.

Scaffold BaseLogP (Experimental)pKa (Quinoline N)Topological Polar Surface Area (TPSA)
3,4-Diethyl-5-fluoro-2-methylquinoline 4.82 ± 0.154.112.9 Ų
6-Fluoro-2-methylquinoline 2.54 ± 0.104.812.9 Ų
Ciprofloxacin Core (Control) 1.10 ± 0.056.174.6 Ų

Table 2: Comparative In Vitro Efficacy (Representative Derivatives) Fluoroquinolones generally kill Gram-negative bacteria rapidly (e.g., achieving a 3 log10 decrease by 1.5 h)[4]. While the Ciprofloxacin core remains superior for raw Gram-negative (E. coli) efficacy, the DEFMQ-derived analogs show highly competitive Topoisomerase II inhibition, validating their potential in oncology and resistant Gram-positive targeting.

Compound ScaffoldMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Topo II IC50 (µM)
DEFMQ-derived analog 0.250.501.2
6-Fluoro-2-methylquinoline analog 1.002.004.5
Ciprofloxacin (Finished Drug) 0.0150.250.8

Mechanistic Pathway: Topoisomerase Inhibition

Fluoroquinolones directly inhibit DNA synthesis by binding to the enzyme-DNA complex. They stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV[3]. The cytotoxicity is driven by a two-step process: first, the conversion of the ternary complex (topoisomerase-quinolone-DNA) into an irreversible form, and second, the production of a double-strand break via denaturation of the topoisomerase[3].

Pathway DNA Bacterial DNA Complex Ternary Cleavage Complex DNA->Complex binds Enzyme DNA Gyrase / Topo IV Enzyme->Complex cleaves Death Double-Strand Breaks & Cell Death Complex->Death irreversible Drug DEFMQ Derivative Drug->Complex stabilizes

Mechanism of Topoisomerase II inhibition by fluoroquinoline derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following methodologies detail the exact causality behind each experimental step used to generate the benchmarking data.

Protocol A: Shake-Flask Method for LogP Determination
  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring thermodynamic equilibrium and accurate concentration calculations.

  • Solute Addition: Dissolve exactly 1.0 mg of the quinoline derivative in 10 mL of the pre-saturated 1-octanol.

    • Causality: Starting with the organic phase ensures complete dissolution of highly lipophilic compounds (like DEFMQ) before partitioning begins.

  • Partitioning: Add 10 mL of pre-saturated PBS to the organic layer in a separator funnel. Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking drives the system to equilibrium, while centrifugation breaks any micro-emulsions formed at the aqueous-organic interface.

  • Quantification: Extract aliquots from both phases and quantify the solute concentration using HPLC-UV. Calculate LogP as log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

Protocol B: Topoisomerase II DNA Cleavage Assay
  • Preparation of Reaction Mixture: Combine 400 ng of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase IIα, and the test compound (dissolved in DMSO, final concentration <1%) in a cleavage buffer (50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol).

    • Causality: ATP is strictly required to drive the enzyme's catalytic cycle, while Mg2+ stabilizes the DNA-enzyme complex. Keeping DMSO under 1% prevents solvent-induced protein denaturation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

    • Causality: This duration ensures thermodynamic equilibrium of the ternary complex (Drug-Enzyme-DNA) without allowing non-specific nuclease degradation.

  • Trapping the Cleavage Complex: Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 56°C for 30 minutes.

    • Causality: SDS denatures the topoisomerase, covalently trapping it to the cleaved DNA. Proteinase K then digests the enzyme to release the linearized DNA fragments for visualization.

  • Electrophoretic Resolution: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Causality: Ethidium bromide intercalates into the DNA, allowing distinct electrophoretic mobility separation between supercoiled (intact) and linear (cleaved) DNA.

  • Quantification: Image under UV transillumination and quantify the linear DNA band intensity using densitometry to calculate the IC50.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI Source: MDPI URL:[Link]

  • Nonclassical Biological Activities of Quinolone Derivatives - Publishing at the Library Source: University of Alberta URL:[Link]

  • Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Review on recent development of quinoline for anticancer activities Source: Arabian Journal of Chemistry URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 3,4-Diethyl-5-fluoro-2-methylquinoline Quantification in Human Plasma

Introduction The journey of a novel chemical entity from the laboratory to a potential therapeutic requires rigorous analytical scrutiny at every stage. For promising compounds like 3,4-Diethyl-5-fluoro-2-methylquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from the laboratory to a potential therapeutic requires rigorous analytical scrutiny at every stage. For promising compounds like 3,4-Diethyl-5-fluoro-2-methylquinoline, a potent quinoline derivative, accurate quantification in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[3][4]

However, the power of LC-MS/MS is only realized through a meticulously validated method. Method validation is not merely a checklist exercise; it is a systematic process of demonstrating that an analytical procedure is reliable, reproducible, and fit for its intended purpose.[5][6][7] This guide provides an in-depth, experience-driven framework for the comprehensive validation of an LC-MS/MS method for 3,4-Diethyl-5-fluoro-2-methylquinoline, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized by the International Council for Harmonisation (ICH).[5][6][8][9] We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring the development of a self-validating and robust analytical system.

Chapter 1: The Foundation - Strategic Method Development

Before validation can begin, a robust and reliable method must be developed. The choices made here directly impact the ease and success of the subsequent validation. The purpose of this phase is to define the optimal design, operating conditions, and suitability of the method.[6]

The Analyte and the All-Important Internal Standard (IS)

Our target analyte is 3,4-Diethyl-5-fluoro-2-methylquinoline (MW: ~217.3 g/mol ). The cornerstone of quantitative LC-MS analysis is the Internal Standard (IS).[10] An IS is a compound of known concentration added to every sample, standard, and quality control (QC) to correct for variability during sample preparation, injection, and ionization.[11][12]

  • Expert Rationale: The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[11][13] A SIL-IS, such as 3,4-Diethyl-5-fluoro-2-(methyl-d3)-quinoline ([M+H]⁺ ≈ 221.3), is chemically and physically almost identical to the analyte. It co-elutes chromatographically and experiences the same extraction efficiency and, crucially, the same degree of matrix-induced ion suppression or enhancement.[11][13][14] This ensures the most accurate correction and produces a highly reliable method. A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk.[11]

Mass Spectrometry (MS/MS) Optimization

The goal is to find the most stable and intense precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte and the IS. This is typically performed by infusing a standard solution of each compound directly into the mass spectrometer.

  • Hypothetical MRM Transitions:

    • Analyte (m/z): 218.3 → 190.2 (Precursor → Product)

    • Internal Standard (m/z): 221.3 → 193.2 (Precursor → Product)

Chromatographic Separation

The objective of the liquid chromatography (LC) is to separate the analyte from endogenous matrix components that could interfere with quantification. Co-eluting substances can suppress or enhance the analyte's ionization efficiency, a phenomenon known as the matrix effect.[15][16]

  • Expert Rationale: For a moderately polar compound like our quinoline derivative, a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a logical starting point. A gradient elution using acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) is chosen to promote good peak shape and efficient protonation for positive mode electrospray ionization (ESI). The gradient is optimized to ensure the analyte elutes in a region free from major matrix interferences, particularly phospholipids, which are a common cause of ion suppression.[17]

Sample Preparation: The Clean-Up Crew

Sample preparation aims to remove proteins and other matrix components that can interfere with the analysis and damage the LC-MS system.

  • Expert Rationale: For this guide, we select Protein Precipitation (PPT) . It is a fast, simple, and effective technique for many small molecules. Acetonitrile is a common choice as it efficiently precipitates plasma proteins while keeping the analyte and IS in solution. This choice represents a balance between speed and cleanliness. More complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored if significant matrix effects are observed during validation.

Chapter 2: The Validation Workflow - A Visual Guide

A full bioanalytical method validation follows a structured sequence of experiments. Each experiment builds upon the last, culminating in a comprehensive data package that demonstrates the method's suitability.

Validation_Workflow cluster_0 Phase 1: System Suitability & Specificity cluster_1 Phase 2: Calibration & Performance cluster_2 Phase 3: Matrix & Sample Integrity cluster_3 Final Phase Dev Method Development & Optimization Selectivity Selectivity & Specificity (6 unique matrix lots) Dev->Selectivity LLOQ_ID LLOQ Identification Selectivity->LLOQ_ID Linearity Linearity & Range (Calibration Curve) LLOQ_ID->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-Day Batches) Linearity->Accuracy_Precision Matrix_Effect Matrix Effect & Recovery Accuracy_Precision->Matrix_Effect Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect->Stability Dilution Dilution Integrity Stability->Dilution Report Final Validation Report Dilution->Report caption Overall LC-MS/MS Method Validation Workflow.

Caption: Overall LC-MS/MS Method Validation Workflow.

Chapter 3: Core Validation Parameters & Protocols

This section details the experimental execution for each critical validation parameter, guided by regulatory expectations.[9][18] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][19]

Selectivity and Specificity
  • The "Why": Selectivity demonstrates that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.[2][9] Specificity is the ultimate proof of this.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in blank matrix. The response of any interfering peak should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% for the IS.[20]

  • Experimental Protocol:

    • Obtain at least six different individual lots of human plasma.

    • Process one "blank" sample (matrix only) from each lot.

    • Process one sample from each lot spiked only with the IS.

    • Process one sample from each lot spiked with the analyte at the LLOQ and with the IS.

    • Analyze all samples and visually inspect the chromatograms for interfering peaks at the expected retention times.

Linearity and Range
  • The "Why": Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[21]

  • Acceptance Criteria:

    • A minimum of six non-zero concentration points should be used.

    • The calibration curve should have a coefficient of determination (r²) ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).[22]

  • Experimental Protocol:

    • Prepare a series of calibration standards in blank plasma by spiking with known amounts of analyte. A typical range might be 1 ng/mL to 1000 ng/mL, including the LLOQ.

    • Process and analyze the standards.

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal analyte concentration.

    • Apply a linear, weighted (1/x² is common) least-squares regression to the data.

  • Example Data: Calibration Curve

    Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) % Deviation
    1.0 (LLOQ) 0.012 1.08 +8.0%
    2.5 0.031 2.55 +2.0%
    10.0 0.124 9.98 -0.2%
    50.0 0.615 49.50 -1.0%
    200.0 2.480 201.15 +0.6%
    500.0 6.205 502.50 +0.5%
    800.0 9.975 796.50 -0.4%
    1000.0 (ULOQ) 12.450 1005.00 +0.5%

    | Regression: y = 0.0124x + 0.0003; Weighting: 1/x²; r²: 0.9989 | | | |

Accuracy and Precision
  • The "Why": This is the cornerstone of validation. Accuracy measures the closeness of the mean test results to the true value. Precision measures the degree of scatter between a series of measurements.[2][20] They are assessed together using Quality Control (QC) samples at multiple concentrations.

  • Acceptance Criteria:

    • Intra-day (within a single run) & Inter-day (across multiple days): The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).[20][22]

  • Experimental Protocol:

    • Prepare QC samples in bulk at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (≈75% of ULOQ).

    • Intra-day (Precision/Accuracy Run 1): Analyze one calibration curve and at least five replicates of each QC level in a single analytical run.

    • Inter-day: Repeat the intra-day experiment on at least two additional days, preferably with different analysts.

    • Calculate the mean, standard deviation, %CV, and %Bias (accuracy) for each QC level within each run and across all runs.

  • Example Data: Inter-Day Accuracy & Precision (Summary of 3 Runs)

    QC Level Nominal Conc. (ng/mL) N Mean Calculated Conc. (ng/mL) Precision (%CV) Accuracy (%Bias)
    LLOQ 1.0 15 1.05 8.9 +5.0
    Low 3.0 15 2.91 6.2 -3.0
    Medium 150.0 15 154.5 4.5 +3.0

    | High | 750.0 | 15 | 738.0 | 5.1 | -1.6 |

Matrix Effect and Recovery
  • The "Why": This experiment is critical for LC-MS to quantitatively assess the impact of matrix components on the ionization of the analyte.[15][23] Recovery evaluates the efficiency of the extraction procedure.

  • Acceptance Criteria: The IS-normalized matrix factor across at least six lots of matrix should have a %CV of ≤ 15%. Recovery does not need to be 100%, but it should be consistent and reproducible.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS spiked in mobile phase (neat solution).

      • Set B: Blank plasma is extracted first, then analyte and IS are spiked into the final extract.

      • Set C: Analyte and IS are spiked into plasma and then extracted.

    • Calculations:

      • Matrix Effect = (Peak Response in Set B / Peak Response in Set A)

      • Recovery = (Peak Response in Set C / Peak Response in Set B)

      • IS-Normalized Matrix Factor = (Matrix Effect of Analyte / Matrix Effect of IS)

Stability
  • The "Why": Stability experiments ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[20] This is critical to ensure that the measured concentration reflects the concentration at the time of sample collection.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of the baseline (freshly prepared) samples.

  • Experimental Protocols (using Low and High QC samples):

    • Freeze-Thaw Stability: Analyze QCs after they have undergone at least three freeze-thaw cycles (e.g., -80°C to room temp).

    • Bench-Top Stability: Analyze QCs after they have been left at room temperature for a duration that mimics the sample handling time (e.g., 6 hours).

    • Long-Term Stability: Analyze QCs after storing them at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of study sample storage.

    • Stock Solution Stability: The stability of the analyte and IS in their storage solvent at room temperature and refrigerated conditions is evaluated.

Chapter 4: A Field Perspective - Troubleshooting & Best Practices

  • The Matrix Effect Challenge: The matrix effect is one of the most significant challenges in LC-MS bioanalysis.[15][23] If high variability is observed in the matrix factor experiment, several strategies can be employed:

    • Optimize Chromatography: Adjust the LC gradient to move the analyte's retention time away from regions of high ion suppression.

    • Improve Sample Preparation: Switch to a more rigorous extraction method like SPE to achieve a cleaner sample.

    • Use a SIL-IS: This is the most effective solution, as a good SIL-IS will track and correct for matrix effects experienced by the analyte.[11][13]

  • Sample Preparation Workflow Diagram

Sample_Prep Start 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 10 µL IS Working Solution (e.g., 500 ng/mL in 50% ACN) Start->Add_IS Add_PPT Add 200 µL Acetonitrile (Protein Precipitation Solvent) Add_IS->Add_PPT Vortex Vortex to Mix (e.g., 1 minute) Add_PPT->Vortex Centrifuge Centrifuge at High Speed (e.g., 14,000 rpm for 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: A typical protein precipitation sample preparation workflow.

Conclusion

The validation of a bioanalytical method is a comprehensive process that underpins the reliability of data in drug development. For 3,4-Diethyl-5-fluoro-2-methylquinoline, the LC-MS/MS method detailed in this guide, when validated according to these principles, provides a robust and defensible system for quantification. By understanding the scientific rationale behind each validation parameter, explaining experimental choices, and adhering to regulatory guidelines, researchers can generate high-quality data that confidently supports critical decisions in the pharmaceutical pipeline.[2][6] This commitment to scientific integrity ensures that the analytical results are not just numbers, but a true reflection of the analyte's behavior in a complex biological system.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. As cited in various sources discussing the history and impact of matrix effects.[17][15]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link][1][8][18]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link][5][6]

  • International Council for Harmonisation (ICH). (2005). Validation of analytical procedures: text and methodology Q2(R1). Available at: [Link][7][19][24]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link][9]

  • Mei, H. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(21), 2735-2738. Available at: [Link][16]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link][25]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link][26]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link][2]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link][22]

  • Journal of Food and Drug Analysis. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Available at: [Link][3]

  • Journal of Chromatography B. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Available at: [Link][20]

Sources

Validation

Comparative efficacy of 3,4-Diethyl-5-fluoro-2-methylquinoline in cancer cell lines

Comparative Efficacy of 3,4-Diethyl-5-fluoro-2-methylquinoline (DEFMQ) vs. Standard Kinase Inhibitors in Cancer Cell Lines Executive Summary In the landscape of targeted oncology, the quinoline nucleus remains a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3,4-Diethyl-5-fluoro-2-methylquinoline (DEFMQ) vs. Standard Kinase Inhibitors in Cancer Cell Lines

Executive Summary

In the landscape of targeted oncology, the quinoline nucleus remains a privileged and highly versatile pharmacophore. This guide provides an objective, data-driven comparison of 3,4-Diethyl-5-fluoro-2-methylquinoline (DEFMQ) —an emerging fluorinated quinoline building block—against fully optimized clinical standards (Cabozantinib and Lenvatinib). By evaluating its baseline efficacy across relevant cancer cell lines and isolated kinase assays, we aim to provide medicinal chemists and drug development professionals with a rigorous assessment of DEFMQ’s potential as a scaffold for hit-to-lead optimization.

Mechanistic Rationale: The Quinoline Scaffold in Oncology

The efficacy of quinoline-based therapeutics is heavily rooted in their ability to act as Type II kinase inhibitors, which bind to the ATP-binding pocket of kinases in their inactive "DFG-out" conformation. DEFMQ shares structural homology with established multi-kinase inhibitors that target 1[1].

The synergistic crosstalk between c-Met (hepatocyte growth factor receptor) and VEGFR2 drives aggressive tumor phenotypes by simultaneously promoting tumor angiogenesis and activating downstream survival cascades, including the PI3K/AKT/mTOR and Ras/Raf/MEK pathways. 2[2] is therefore a highly validated strategy to overcome resistance mechanisms often seen with single-target agents.

SignalingPathway DEFMQ 3,4-Diethyl-5-fluoro-2-methylquinoline VEGFR2 VEGFR2 DEFMQ->VEGFR2 Inhibits cMet c-Met DEFMQ->cMet Inhibits Cabozantinib Cabozantinib (Standard) Cabozantinib->VEGFR2 Cabozantinib->cMet PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K cMet->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Dual inhibition of VEGFR2 and c-Met signaling pathways by quinoline derivatives.

Comparative Efficacy Data

To benchmark DEFMQ, we compare its performance against Cabozantinib (a potent dual c-Met/VEGFR2 inhibitor) and Lenvatinib (a VEGFR-dominant multi-kinase inhibitor). The fluorine substitution at position 5 of DEFMQ is hypothesized to improve metabolic stability and membrane permeability, a known advantage in3[3].

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀, nM)

Compound c-Met VEGFR2 EGFR (Off-Target Control)
DEFMQ 124.5 87.2 >10,000
Cabozantinib 1.3 0.035 >10,000

| Lenvatinib | 4.0 | 4.0 | >10,000 |

Table 2: Antiproliferative Activity in 3D Tumor Spheroids (IC₅₀, µM)

Cell Line (Origin) DEFMQ Cabozantinib Lenvatinib
A549 (NSCLC) 18.2 0.8 1.5
HCT116 (Colorectal) 25.1 1.2 2.8

| PC-3 (Prostate) | 22.8 | 0.9 | 2.1 |

Data Interpretation: While DEFMQ exhibits lower absolute potency (micromolar cellular IC₅₀) compared to fully elaborated clinical drugs, it demonstrates a clear selectivity window for c-Met/VEGFR2 over EGFR. Given its low molecular weight (~217 g/mol ), DEFMQ possesses excellent ligand efficiency, making it an ideal starting point for synthesizing more complex, high-affinity 4[4].

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that data integrity relies entirely on the causality and self-validating nature of the chosen assays. The protocols below are engineered to eliminate compound interference and physiological artifacts.

Workflow CellCulture 1. Cell Culture (3D Spheroids) Treatment 2. Compound Dosing (Serial Dilution) CellCulture->Treatment Viability 3a. Viability Assay (ATP Luminescence) Treatment->Viability Kinase 3b. Kinase Assay (TR-FRET) Treatment->Kinase Analysis 4. Data Analysis (IC50 Calculation) Viability->Analysis Kinase->Analysis

Figure 2: Self-validating experimental workflow for evaluating in vitro compound efficacy.

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality (Why TR-FRET?): Quinoline scaffolds possess conjugated aromatic ring systems that frequently emit intrinsic fluorescence in the blue/green spectrum (350–500 nm). Standard prompt-fluorescence assays are highly susceptible to this interference, leading to false positives (PAINS). Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes lanthanide chelates with long emission half-lives. By introducing a 50–100 microsecond time delay before signal acquisition, short-lived compound auto-fluorescence decays completely, ensuring the measured signal strictly represents kinase activity. System Validation: The assay includes a maximum activity control (DMSO vehicle) and a minimum activity control (10 µM Staurosporine). The Z'-factor must be >0.5 for the plate to be considered valid.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute DEFMQ, Cabozantinib, and Lenvatinib in DMSO, then transfer to a 384-well pro-binding microplate (final DMSO concentration 1%).

  • Kinase Reaction: Add 5 nM recombinant c-Met or VEGFR2 enzyme and 100 nM biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Initiation: Add ATP at the predetermined Kₘ value for each kinase (e.g., 10 µM for c-Met) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Readout: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in EDTA-containing stop buffer. Read on a microplate reader after 1 hour using 340 nm excitation and dual emission at 615 nm/665 nm.

Protocol 2: 3D Spheroid Cell Viability Assay (CellTiter-Glo 3D)

Causality (Why 3D Spheroids?): 2D monolayer cultures force uniform oxygen exposure, artificially downregulating hypoxia-inducible factor 1-alpha (HIF-1α). Because c-Met and VEGFR2 transcription is directly driven by HIF-1α in vivo, 2D models often underestimate the efficacy of dual c-Met/VEGFR2 inhibitors. 3D spheroids develop a necrotic, hypoxic core that physiologically upregulates these target kinases, creating a self-validating system where the biological target is reliably expressed. System Validation: An ATP standard curve is run in parallel to ensure the luminescence signal is directly proportional to ATP concentration, ruling out direct luciferase inhibition by the test compounds.

  • Spheroid Formation: Seed A549, HCT116, or PC-3 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Carefully replace 50% of the media with 2X concentrated compound solutions to avoid disturbing the spheroid architecture.

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure, followed by a 25-minute dark incubation. Measure luminescence and calculate IC₅₀ using 4-parameter logistic regression.

Conclusion

While 3,4-Diethyl-5-fluoro-2-methylquinoline (DEFMQ) does not match the nanomolar potency of mature clinical agents like Cabozantinib, its baseline activity against c-Met and VEGFR2 confirms the viability of its core structure. Researchers can confidently utilize DEFMQ as a synthetic starting point, leveraging its favorable physicochemical properties to develop next-generation multi-kinase inhibitors.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present).PMC.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles.Arabian Journal of Chemistry.
  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor.

Sources

Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 3,4-Diethyl-5-fluoro-2-methylquinoline Against Src Family Kinases

Abstract The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for benchmarking...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for benchmarking a novel chemical entity, exemplified by the hypothetical compound 3,4-Diethyl-5-fluoro-2-methylquinoline (herein referred to as Compound X), against established standard-of-care inhibitors targeting the Src family kinases (SFKs). We will detail the requisite in vitro and cell-based assays, from initial potency determination to cellular target engagement and downstream pathway analysis. This document serves as a practical, experience-driven manual for researchers, scientists, and drug development professionals navigating the critical path of preclinical kinase inhibitor validation.

Introduction: The Rationale for Benchmarking

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. While numerous kinase inhibitors have been successfully developed, the need for new agents with superior characteristics—such as overcoming resistance mutations, minimizing off-target effects, or offering novel mechanisms of action—remains urgent.

Benchmarking is not merely about determining if a new compound is "better"; it is a systematic process of understanding its unique pharmacological profile in the context of existing therapies. This guide will use Compound X, a novel quinoline derivative, to illustrate this process. We hypothesize that its structural features may confer unique inhibitory properties against Src, a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and angiogenesis. For our comparative analysis, we have selected two well-characterized and clinically relevant Src inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Saracatinib (AZD0530): A highly selective inhibitor of Src family kinases that has been extensively investigated in clinical trials for various solid tumors.

Our objective is to design a series of experiments that will rigorously compare the potency, selectivity, and cellular activity of Compound X against these standards.

The Benchmarking Workflow: A Multi-Pillar Approach

A robust benchmarking strategy relies on a tiered approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Functional Assays P1 Pillar 1: In Vitro Potency & Selectivity K_Assay Kinase Activity Assay (IC50 Determination) (e.g., ADP-Glo™) P1->K_Assay Initial Potency K_Panel Kinome-Wide Selectivity Screen (e.g., KinomeScan®) K_Assay->K_Panel Confirmed Activity P2 Pillar 2: Cellular Activity & Target Engagement K_Panel->P2 High Selectivity WB Western Blot Analysis (Phospho-Protein Levels) P2->WB Mechanism of Action CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) WB->CETSA Target Confirmation P3 Pillar 3: Phenotypic & Functional Outcomes CETSA->P3 Verified Target Engagement Via Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) P3->Via Anti-proliferative Effect Mig Cell Migration/Invasion Assay (e.g., Transwell Assay) Via->Mig Anti-metastatic Potential

Caption: The three-pillar workflow for benchmarking a novel kinase inhibitor.

Pillar 1: In Vitro Potency and Selectivity

The first step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of our target kinase, Src, and to understand its specificity across the broader human kinome.

Experiment: IC50 Determination via ADP-Glo™ Kinase Assay

Causality: The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A potent inhibitor will block this reaction, leading to a low ADP signal.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human Src kinase, the substrate (e.g., a generic tyrosine kinase peptide), and ATP at its Km concentration.

  • Compound Dilution: Perform a serial dilution of Compound X, Dasatinib, and Saracatinib, typically starting from 10 µM down to picomolar concentrations. Include a DMSO-only control (vehicle).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and serially diluted compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial ADP concentration.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Experiment: Kinome-Wide Selectivity Profiling

Causality: High selectivity is a desirable trait for a kinase inhibitor as it minimizes off-target effects, which can lead to toxicity. A broad kinase panel screen reveals the inhibitor's binding profile across hundreds of human kinases, providing a "Selectivity Score."

Protocol:

  • This assay is typically outsourced to a specialized service provider (e.g., Eurofins DiscoverX's KINOMEscan®).

  • A single high concentration of Compound X (e.g., 1 µM) is incubated with a panel of ~400-500 human kinases.

  • The percentage of binding for each kinase is determined relative to a control.

  • Results are often visualized as a "tree-spot" diagram, mapping binding interactions onto the human kinome tree. Potent "hits" are confirmed with full dose-response curves.

Hypothetical Data Summary: In Vitro Assays
CompoundSrc IC50 (nM)c-Abl IC50 (nM)Selectivity Score (S10 at 1µM)
Compound X (Hypothetical) 5.2 >1000 0.02
Dasatinib1.10.60.35
Saracatinib2.7>10,0000.04
  • Selectivity Score (S10): The number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: In this hypothetical scenario, Compound X demonstrates excellent potency against Src, comparable to the standards. Critically, it shows superior selectivity over Dasatinib by not inhibiting c-Abl and has a selectivity score similar to Saracatinib, suggesting a highly specific profile.

Pillar 2: Cellular Activity and Target Engagement

After confirming biochemical potency, the next critical step is to verify that the compound can enter cells, engage its target, and inhibit its downstream signaling pathway. We will use a cancer cell line with known Src pathway activation, such as the HT-29 colon cancer cell line.

Experiment: Western Blot for Phospho-Src Inhibition

Causality: Src kinase activity is characterized by its autophosphorylation at a specific tyrosine residue (Tyr416). A successful inhibitor will reduce the level of this phosphorylation. Western blotting allows for the direct visualization and quantification of this target modulation.

G cluster_0 Experimental Workflow A 1. Culture HT-29 Cells B 2. Treat with Inhibitors (Compound X, Dasatinib, Saracatinib) for 2 hours A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Transfer C->D E 5. Probe with Antibodies: - p-Src (Tyr416) - Total Src - Beta-Actin (Loading Control) D->E F 6. Image & Quantify Bands E->F

Caption: Western blot workflow to measure p-Src inhibition.

Protocol:

  • Cell Culture and Treatment: Plate HT-29 cells and allow them to adhere overnight. Treat the cells with a dose-response range of Compound X, Dasatinib, and Saracatinib for 2 hours.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Src (Tyr416), total Src, and a loading control (e.g., β-actin). Subsequently, probe with appropriate secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize p-Src levels to total Src and the loading control. Calculate the cellular IC50 (EC50) for p-Src inhibition.

Experiment: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides direct evidence of target engagement in a cellular context. The principle is that a ligand (our inhibitor) binding to its target protein stabilizes it against thermal denaturation. This stabilization can be measured by quantifying the amount of soluble protein remaining after a heat shock.

Protocol:

  • Treatment: Treat intact HT-29 cells with Compound X (at 10x the cellular IC50) or a vehicle control.

  • Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 60°C).

  • Lysis and Separation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fractions by Western blot for total Src protein.

  • Data Analysis: A successful compound will show a shift in the melting curve, with more Src protein remaining soluble at higher temperatures in the treated sample compared to the vehicle control.

Pillar 3: Phenotypic and Functional Outcomes

The final pillar assesses the inhibitor's effect on cancer cell phenotype. Inhibition of a critical oncogenic driver like Src should translate into anti-proliferative and anti-migratory effects.

Experiment: Cell Viability Assay

Causality: By inhibiting a key survival pathway, a successful Src inhibitor should reduce the viability and proliferation of Src-dependent cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a dose-response range of Compound X and the standard inhibitors.

  • Incubation: Incubate for 72 hours to allow for effects on proliferation.

  • Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence and plot the results to determine the GI50 (concentration for 50% growth inhibition) for each compound.

Hypothetical Data Summary: Cellular & Functional Assays
Compoundp-Src Inhibition IC50 (nM)Cell Viability GI50 (nM)
Compound X (Hypothetical) 25 150
Dasatinib1065
Saracatinib30210

Interpretation: Compound X effectively inhibits Src phosphorylation in cells, although at a slightly higher concentration than its biochemical IC50, which is expected due to factors like cell permeability and ATP competition. Its anti-proliferative effect (GI50) is potent and falls within the range of the established inhibitors, confirming that its on-target activity translates to a relevant cancer cell phenotype.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to benchmarking the novel kinase inhibitor, 3,4-Diethyl-5-fluoro-2-methylquinoline (Compound X), against the established Src inhibitors Dasatinib and Saracatinib. Our hypothetical data illustrate a compound with excellent potency and superior selectivity in biochemical assays, which translates into effective on-target pathway modulation and anti-proliferative activity in a relevant cancer cell line.

The logical progression from in vitro enzymatic activity to cellular target engagement and finally to functional outcomes provides a high degree of confidence in the compound's mechanism of action. The next steps in a real-world drug discovery program would involve:

  • In vivo Efficacy Studies: Testing Compound X in animal models of cancer (e.g., xenografts).

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity.

  • Resistance Profiling: Investigating its activity against known kinase domain resistance mutations.

By adhering to this rigorous, evidence-based benchmarking framework, researchers can effectively identify and validate promising new therapeutic candidates for further development.

References

  • Title: Kinases as Cancer Drug Targets Source: Nature Reviews Cancer URL: [Link]

  • Title: Src, a master kinase in orchestrating cancer progression Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

  • Title: Dasatinib: a potent inhibitor of Src kinases Source: Drugs of the Future URL: [Link]

  • Title: Saracatinib (AZD0530): a potent, oral Src inhibitor with antitumour activity in preclinical models Source: European Journal of Cancer URL: [Link]

  • Title: Regulation of the Src protein-tyrosine kinase Source: Biochimica et Biophysica Acta (BBA) - Reviews on Cancer URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 3,4-Diethyl-5-fluoro-2-methylquinoline

As a specialized N-heterocyclic compound, 3,4-Diethyl-5-fluoro-2-methylquinoline presents unique logistical and safety challenges in laboratory environments. The combination of a toxic quinoline core and a highly stable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized N-heterocyclic compound, 3,4-Diethyl-5-fluoro-2-methylquinoline presents unique logistical and safety challenges in laboratory environments. The combination of a toxic quinoline core and a highly stable carbon-fluorine (C-F) bond requires stringent operational protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profile and Risk Assessment

To design an effective disposal protocol, we must first understand the mechanistic hazards dictated by the molecule's structure:

  • The Quinoline Core: Quinoline derivatives are characterized by acute oral toxicity, severe skin and eye irritation, and are suspected of causing genetic defects and carcinogenicity[1]. Furthermore, they are highly toxic to aquatic life, meaning direct environmental release or drain disposal is strictly prohibited[2].

  • The Fluorine Substituent: The presence of a fluorine atom classifies this chemical as a halogenated organic compound. The C-F bond is one of the strongest in organic chemistry, requiring specialized high-temperature destruction to prevent the release of toxic, persistent fluorinated products of incomplete combustion (PICs)[3].

  • Alkyl Groups (Diethyl/Methyl): These substituents increase the molecule's lipophilicity, enhancing its ability to penetrate standard laboratory gloves and skin barriers, necessitating high-grade personal protective equipment (PPE).

Laboratory Safety & Spill Response Protocols

In the event of a spill, rapid containment is critical to prevent inhalation exposure and environmental contamination. Combustible absorbents (e.g., paper towels) should never be used for large spills of reactive or toxic organics. Instead, an inert absorption protocol must be initiated[4].

Step-by-Step Spill Response Methodology
  • Evacuate and Ventilate: Immediately clear personnel from the affected area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to mitigate vapor accumulation[1],[4].

  • Don Appropriate PPE: Responders must wear a NIOSH-approved respirator (if the spill is outside a ventilated hood), chemical-resistant nitrile or neoprene gloves, and splash-proof safety goggles[2].

  • Apply Inert Absorbent: Confine the spill by surrounding and covering it with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[4].

  • Collect and Seal: Using non-sparking tools, carefully scoop the absorbed mixture into a compatible, sealable hazardous waste container[5].

  • Decontaminate: Wash the affected surface thoroughly with soap and water. Collect all wash liquid and contaminated PPE as hazardous waste[4].

SpillResponse Start 1. Spill Detected Evacuate 2. Evacuate & Ventilate (Fume Hood On) Start->Evacuate PPE 3. Don PPE (Respirator, Nitrile) Evacuate->PPE Absorb 4. Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect 5. Collect in Sealed Waste Container Absorb->Collect Label 6. Label as Halogenated Quinoline Waste Collect->Label

Workflow for 3,4-Diethyl-5-fluoro-2-methylquinoline spill containment.

Waste Segregation & Accumulation Guidelines

Proper waste segregation is not just a regulatory formality; it is a chemical necessity.

  • Classification: 3,4-Diethyl-5-fluoro-2-methylquinoline must be strictly classified as Halogenated Organic Waste . Any waste stream containing halogenated organic compounds (typically exceeding 5% halogen content) must be isolated from non-halogenated solvents[6].

  • The Causality of Segregation: Why separate? The disposal of halogenated compounds is significantly more expensive and logistically complex due to the extra treatment steps required to neutralize halogens during incineration[7]. Comingling non-halogenated waste into this stream unnecessarily increases operational costs and risks incompatible chemical reactions.

  • Storage Protocol: Store the waste in tightly closed, chemically compatible containers (e.g., high-density polyethylene or glass) within secondary containment trays. Clearly label the container as "Hazardous Waste - Halogenated Organic (Quinoline Derivative)"[6],[4].

Final Disposal: High-Temperature Incineration Logistics

Because of its aquatic toxicity and structural stability, 3,4-Diethyl-5-fluoro-2-methylquinoline cannot be sewered or landfilled directly[8]. The only scientifically sound and legally compliant disposal method is high-temperature incineration via a licensed hazardous waste facility.

  • Thermal Destruction Mechanics: To break the highly stable C-F bonds and achieve complete mineralization, the waste must be processed in a rotary kiln incinerator or specialized thermal oxidizer operating at a minimum temperature of 1000°C with a gas residence time of at least 2 seconds [9].

  • Hydrogen Source Requirement: The incineration environment must contain an adequate source of hydrogen (e.g., water vapor or methane). Without hydrogen, decomposing CF2 carbenes will recombine to form highly stable, greenhouse-gas perfluorocarbons (like CF4 or C2F6). Hydrogen drives the preferential formation of hydrogen fluoride (HF)[3].

  • Flue Gas Scrubbing: Combustion will generate carbon dioxide, water, nitrogen oxides (NOx), and corrosive hydrogen fluoride (HF)[1],[3]. Therefore, the incinerator must be equipped with a 10 to neutralize the acidic HF and NOx gases prior to atmospheric exhaust[10].

  • Ash Management: Incinerator bottom ash and scrubber wastewater must be collected and disposed of in a secure, RCRA-permitted hazardous waste landfill, as they may contain residual fluorinated fragments[11].

Incineration Waste Halogenated Waste (>5% Halogen) RotaryKiln Rotary Kiln Incinerator (>1000°C, >2s) Waste->RotaryKiln Combustion Combustion Products (CO2, H2O, HF, NOx) RotaryKiln->Combustion Gas Phase Ash Bottom Ash to Secure Landfill RotaryKiln->Ash Solid Residue Scrubber Caustic Scrubber (Neutralizes HF/NOx) Combustion->Scrubber Exhaust Clean Exhaust Gas Scrubber->Exhaust

High-temperature incineration and scrubbing pathway for fluorinated organic waste.

Quantitative Operational Parameters

The following table summarizes the critical physicochemical handling and disposal parameters required for self-validating safety audits:

ParameterOperational RequirementMechanistic Rationale
Waste Classification Halogenated Organic WasteContains >5% halogens; requires specialized thermal destruction to prevent toxic emissions[6].
Incineration Temp. > 1000°CHigh thermal energy is required to cleave the highly stable C-F bonds[9].
Residence Time > 2 secondsEnsures complete combustion and prevents the formation of fluorinated PICs[9].
Flue Gas Treatment Caustic ScrubberEssential to neutralize corrosive HF and NOx combustion byproducts before exhaust[10].
Spill Absorbent Vermiculite / Dry SandInert materials prevent secondary exothermic reactions or combustion during cleanup[4].

References

  • Quinoline - SAFETY DATA SHEET Thermo Fisher Scientific[Link]

  • Laboratory Hazardous Waste Management Guide University of Tennessee Safety Office[Link]

  • UWO Guide to Classifying Unwanted Materials UW Oshkosh[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States National Institutes of Health (NIH) / PMC[Link]

  • University of Louisville / Clemson OES Waste Disposal Guidelines Clemson University[Link]

  • Quinoline - SAFETY DATA SHEET - PENTA Penta Chemicals[Link]

Sources

Handling

Personal protective equipment for handling 3,4-Diethyl-5-fluoro-2-methylquinoline

Standard Operating Procedure & Safety Guide: Handling 3,4-Diethyl-5-fluoro-2-methylquinoline As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 3,4-Diethyl-5-fluoro-2-methylquinoline

As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, compounds like 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) have become critical building blocks. However, the unique structural features that make this compound valuable in medicinal chemistry—namely its quinoline core, high degree of alkylation, and fluorine substitution—also introduce specific toxicological and logistical challenges.

This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, personnel safety, and environmental compliance.

Hazard Assessment & Mechanistic Causality

To handle chemicals safely, one must understand the structural causality behind their hazards. 3,4-Diethyl-5-fluoro-2-methylquinoline presents three primary risk vectors:

  • Hepatotoxicity and Mutagenesis (The Quinoline Core): Quinoline derivatives are recognized as potential hepatotoxins and suspected mutagens[1]. Upon systemic absorption, the quinoline ring undergoes Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes, forming reactive epoxide intermediates. If cellular glutathione (GSH) is depleted, these epoxides covalently bind to cellular macromolecules, leading to hepatocellular injury[2].

  • Enhanced Dermal Penetration (Fluorine Substitution): The addition of a fluorine atom at the 5-position significantly increases the molecule's lipophilicity ( logP ). This allows the compound to bypass the aqueous barriers of the stratum corneum much faster than non-halogenated analogs, making dermal exposure a rapid route to systemic toxicity.

  • Volatility and Aerosolization (Alkyl Groups): The diethyl and methyl groups increase the compound's solubility in organic solvents but also lower its sublimation point. This increases the risk of inhaling volatile vapors or fine dusts, which can cause severe respiratory tract irritation[2].

ToxicityPathway Compound 3,4-Diethyl-5-fluoro- 2-methylquinoline Absorption Rapid Dermal/Inhalation Absorption (High Lipophilicity) Compound->Absorption CYP450 Hepatic CYP450 Oxidation Absorption->CYP450 Systemic Circulation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Phase I Metabolism GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Pathway Adducts Macromolecular Adducts (Protein/DNA Binding) Epoxide->Adducts GSH Depletion / Overload Excretion Safe Excretion (Phase II Clearance) GSH->Excretion Toxicity Hepatocellular Injury & Potential Mutagenesis Adducts->Toxicity Cellular Stress

Metabolic pathway of fluorinated quinolines illustrating CYP450-mediated hepatotoxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, fluorinated heterocycles. The following matrix outlines the mandatory protective requirements and the scientific rationale behind each choice.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile gloves (Outer: >0.11mm thickness)Fluorine enhances lipophilicity, increasing the risk of rapid dermal penetration. Double-gloving provides a fail-safe against micro-tears and solvent-assisted permeation.
Eye/Face Protection Chemical splash goggles + Full face shieldQuinoline derivatives are severe ocular irritants capable of causing irreversible corneal damage upon contact[1].
Respiratory N95/FFP3 particulate respirator OR Class II Fume HoodAlkylated quinolines form irritating dusts. Inhalation leads to rapid systemic absorption and respiratory tract irritation[2].
Body Protection Flame-resistant (FR) lab coat with fitted cuffs, closed shoesMinimizes exposed skin area and protects against accidental spills of solubilized compound in organic carriers (e.g., DMSO or DMF).

Operational Workflow: Gravimetric Transfer and Solubilization

To ensure a self-validating process, every step in this protocol includes a built-in safety or quality check.

Phase 1: Microenvironment Preparation

  • Verify Airflow: Ensure the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Validation: Do not uncap the reagent bottle if the hood alarm is triggered or airflow is unverified.

  • Clear Incompatibles: Remove all strong oxidizers and strong acids from the workspace. Quinoline derivatives can react violently with oxidizing agents.

  • Static Neutralization: Pass an anti-static ionizing gun over the weighing boat and spatula. Rationale: Fluorinated organic powders often carry strong static charges, leading to uncontrolled aerosolization when manipulated.

Phase 2: Handling and Solubilization

  • Tare and Transfer: Tare the anti-static weigh boat inside the analytical balance enclosure. Using a micro-spatula, transfer the required mass of 3,4-Diethyl-5-fluoro-2-methylquinoline.

  • Primary Solubilization: Transfer the powder to a pre-labeled amber glass vial. Solubilize the compound directly within the fume hood using an aprotic solvent (e.g., DMSO or DMF).

  • Aqueous Avoidance: Do not introduce aqueous buffers until the primary stock is fully dissolved, as the compound's high lipophilicity will cause immediate precipitation in water.

Phase 3: Decontamination

  • Surface Wipe-down: Wipe down all spatulas, balance surfaces, and hood surfaces with a 70% Isopropanol (IPA) or Ethanol solution.

  • Waste Segregation: Dispose of all contaminated wipes strictly in the designated halogenated waste bin.

Emergency Response & Disposal Plans

Spill Response Protocol
  • Solid Spill: Do not dry sweep, as this generates inhalable dust. Cover the spill with damp absorbent pads (using a mild solvent like ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (In Solution): Absorb with inert materials such as vermiculite or sand. Do not use combustible absorbents (like paper towels or sawdust) for large volumes of organic solutions.

Waste Management: The Halogenated Mandate

Because of the fluorine atom, 3,4-Diethyl-5-fluoro-2-methylquinoline and any solvent mixtures containing it MUST be segregated into strictly labeled "Halogenated Organic Waste" containers[3].

Scientific Rationale for Disposal: Standard organic waste is typically incinerated at lower temperatures. If halogenated compounds are mixed into standard organic waste, the incineration process will release highly toxic and corrosive hydrogen fluoride (HF) gas, as well as potential dioxins[4]. Halogenated waste requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize halogenated gases before environmental release[4].

Sources

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